4-Chloro-2,6-diiodophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDGPBRXPCSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436564 | |
| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-50-4 | |
| Record name | 4-Chloro-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1][2] This molecule is of interest to researchers in various fields due to its disinfectant properties and its demonstrated efficacy as a larvicidal agent against various insect species, including those of the Diptera, Culicidae, and Trichoptera orders.[1] A comprehensive understanding of its physicochemical properties is fundamental for its application in research, particularly in the development of novel therapeutic agents and specialized chemical products. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and explores its biological mechanism of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃ClI₂O | [1][2][3] |
| Molecular Weight | 380.35 g/mol | [1][3] |
| CAS Number | 15459-50-4 | [1][2][3] |
| Appearance | Solid (form not specified) | Inferred from related compounds |
| LogP (calculated) | 3.2548 | ChemScene |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties of solid organic compounds like this compound are described below. These are generalized methods and may require optimization for this specific compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a thermometer or an electronic temperature sensing device is used.
-
Procedure: The capillary tube is placed in the heating block/bath adjacent to the thermometer. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. The melting point is reported as this range.
Boiling Point Determination
As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation under Reduced Pressure
-
Apparatus: A distillation apparatus suitable for small-scale vacuum distillation is assembled. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to measure the pressure.
-
Procedure: A small sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently.
-
Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded, along with the corresponding pressure. This is the boiling point at that specific pressure.
Water Solubility Determination
The solubility of a compound in water is a critical parameter, particularly for applications in biological systems.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Procedure: An excess amount of solid this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: After reaching equilibrium, the solution is filtered to remove the undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.
pKa Determination
The pKa is a measure of the acidity of a compound. For a phenol, it represents the pH at which the compound is 50% ionized.
Methodology: UV-Vis Spectrophotometry
-
Principle: The UV-Vis absorption spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms.
-
Procedure: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of this compound is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: A wavelength at which the absorbance difference between the acidic and basic forms is maximal is selected. The absorbance at this wavelength is plotted against the pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.
Biological Activity and Signaling Pathways
This compound is recognized for its disinfectant properties, a characteristic shared by many phenolic compounds. The general mechanism of action for phenolic disinfectants involves the disruption of microbial cell integrity.
General Mechanism of Action:
At a cellular level, phenolic compounds are believed to exert their antimicrobial effects through two primary mechanisms:
-
Membrane Disruption: Phenols can intercalate into the lipid bilayer of cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.
-
Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in proteins, disrupting their secondary and tertiary structures. This denaturation inactivates critical enzymes and structural proteins, leading to a cessation of cellular functions.
Larvicidal Activity:
Studies have shown that this compound exhibits significant larvicidal activity against the mosquito species Aedes aegypti.[4] The precise molecular targets and signaling pathways affected in these insects are not yet fully elucidated. However, based on the known neurotoxic effects of other halogenated phenolic compounds in insects, it is plausible that this compound may interfere with neurotransmission. Potential targets could include enzymes involved in neurotransmitter metabolism or ion channels within the nervous system. The disruption of these critical pathways would lead to paralysis and death of the larvae.
Below is a conceptual workflow illustrating the general approach to investigating the larvicidal mechanism of action of this compound.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound in an insect neuron, based on the general neurotoxic effects of related compounds.
Conclusion
This compound presents as a compound with significant biological activity, particularly as a disinfectant and a larvicide. While foundational physicochemical data such as molecular weight and formula are established, a comprehensive experimental characterization of properties like melting point, boiling point, and aqueous solubility is necessary to fully realize its potential in various applications. Future research should focus on obtaining these experimental values and further elucidating the specific molecular mechanisms and signaling pathways through which it exerts its biological effects, especially in target insect species. Such studies will be invaluable for the development of new, effective, and safe chemical agents for pest control and other applications.
References
Synthesis of 4-Chloro-2,6-diiodophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2,6-diiodophenol, a halogenated phenol derivative with applications in various fields, including as a disinfectant and a potential intermediate in organic synthesis.[1] This document details a feasible synthetic route, experimental protocols, and expected quantitative data.
Introduction
This compound is a tri-substituted phenol containing one chlorine and two iodine atoms on the aromatic ring. The strategic placement of these halogen atoms imparts specific chemical and biological properties to the molecule. The synthesis of this compound typically involves the electrophilic iodination of 4-chlorophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director, facilitating the introduction of iodine at the positions ortho to the hydroxyl group.
Synthetic Pathway
The most direct and common method for the synthesis of this compound is the direct di-iodination of 4-chlorophenol. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A robust and effective method involves the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid.
Caption: Synthetic route for this compound.
Experimental Protocols
The following protocol is a detailed method for the synthesis of this compound adapted from procedures for similar di-iodination reactions of substituted phenols.[2]
Materials:
-
4-Chlorophenol
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bisulfite
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-chlorophenol (1 equivalent) in glacial acetic acid.
-
Addition of Iodinating Agent: Prepare a solution of iodine monochloride (2.2 equivalents) in glacial acetic acid. Slowly add the ICl solution to the stirred solution of 4-chlorophenol from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (e.g., 2-4 hours) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench any unreacted iodine monochloride.
-
Isolation of Crude Product: The product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water to remove acetic acid and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
References
A Technical Guide to the Molecular Structure of 4-Chloro-2,6-diiodophenol
Abstract: This document provides a comprehensive technical overview of 4-Chloro-2,6-diiodophenol, a halogenated phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide details the molecule's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and the analytical methodologies required for its structural elucidation, including spectroscopic and crystallographic techniques. All quantitative data is presented in tabular format for clarity, and key workflows are visualized using diagrams.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the family of halophenols. Its structure consists of a phenol ring substituted with one chlorine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.
Compound Identification
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Reference |
| CAS Number | 15459-50-4 | [1][2] |
| Molecular Formula | C₆H₃ClI₂O | [1] |
| Molecular Weight | 380.35 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1I)O)I)Cl | |
| MDL Number | MFCD00672959 |
Physicochemical Data
Computed physicochemical properties provide insight into the molecule's potential behavior in various chemical and biological systems.
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 3.2548 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Purification
While various methods exist for the synthesis of halophenols, a common and effective strategy for preparing this compound is the direct electrophilic iodination of 4-chlorophenol. This approach utilizes an iodinating agent, such as N-Iodosuccinimide (NIS), in a suitable solvent.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar procedure for the iodination of a substituted phenol[3].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in methanol.
-
Addition of Reagent: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 eq.) portion-wise at room temperature. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to quench any remaining iodine) and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a non-polar solvent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) to afford pure this compound.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of a synthesized compound is confirmed using a combination of spectroscopic methods.[4][5] Each technique provides unique information about the molecule's atomic composition and connectivity.
Caption: Analytical workflow for the structural confirmation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: Due to the molecule's symmetry, the two aromatic protons are chemically equivalent. This would result in a single signal (a singlet) in the aromatic region (typically 7.0-8.0 ppm). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The molecule has a plane of symmetry, leading to four distinct carbon signals: one for the carbon bearing the hydroxyl group, one for the two carbons bearing iodine, one for the two carbons bearing hydrogen, and one for the carbon bearing chlorine.
| Spectroscopy | Expected Data |
| ¹H NMR | ~7.5-7.8 ppm (s, 2H, Ar-H), variable ppm (s, 1H, -OH) |
| ¹³C NMR | 4 signals expected in the aromatic region (90-160 ppm) |
Experimental Protocol (General): Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
MS provides the exact molecular weight and information about isotopic distribution.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (380.35 g/mol ).
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.
Experimental Protocol (General): Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization method (e.g., Electrospray Ionization, ESI, or Electron Impact, EI). Analyze the resulting ions based on their mass-to-charge ratio (m/z).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (phenol) | 1200-1260 |
| C-Cl stretch | 700-850 |
| C-I stretch | 500-600 |
Experimental Protocol (General): Prepare the sample as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (e.g., to 120 K) to minimize thermal vibrations.[6] Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to find the initial atomic positions. Refine the structural model against the experimental data to obtain the final structure.[6]
| Crystallographic Data | Value |
| Crystal System | Data not reported |
| Space Group | Data not reported |
| Unit Cell Dimensions | Data not reported |
| Intermolecular Interactions | Expected to exhibit O-H···O hydrogen bonding |
Note: While specific crystallographic data for this compound is not publicly available, related structures like 4-amino-2,6-dichlorophenol form extensive hydrogen bonding networks in the solid state, creating infinite chains or sheets.[6][7]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Reference for all safety data:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 15459-50-4 [amp.chemicalbook.com]
- 3. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. SATHEE: Analytical Chemistry [sathee.iitk.ac.in]
- 6. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 4-Chloro-2,6-diiodophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-diiodophenol, a halogenated phenol derivative. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol for the widely accepted shake-flask method, which is a cornerstone for solubility assessment in pharmaceutical and chemical research.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogenous solution at a specific temperature and pressure. For drug development professionals, understanding the solubility of a compound like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.
Halogenated phenols, such as this compound, are generally expected to exhibit greater solubility in organic solvents compared to water. This is attributed to the presence of the lipophilic aromatic ring and halogen substituents, which favor interactions with non-polar or moderately polar organic solvents. The hydroxyl group can participate in hydrogen bonding, which may enhance solubility in protic solvents like alcohols.
Data Presentation
As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. The table below is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined | Shake-Flask with HPLC |
Experimental Protocols
The following is a detailed methodology for determining the solubility of this compound in organic solvents using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This method is considered the gold standard for thermodynamic solubility determination.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Develop a suitable HPLC method for the analysis of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual signaling pathway for the cellular impact of a generic halogenated phenol, as no specific pathway for this compound has been elucidated.
Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-diiodophenol, a halogenated phenolic compound, has been identified primarily as a disinfectant and water purifying agent.[1] This technical guide delves into the current understanding of its biological activities, collating available data and presenting methodologies for its evaluation. While specific quantitative data on the biological activities of this compound are limited in publicly accessible literature, this paper provides a framework for its investigation based on established protocols for analogous phenolic compounds. We explore its known applications, potential mechanisms of action, and provide detailed experimental protocols for assessing its antimicrobial efficacy. Furthermore, this guide addresses the toxicological considerations and proposes workflows for future research into its potential therapeutic applications.
Introduction
Phenolic compounds and their halogenated derivatives have long been recognized for their potent antimicrobial properties.[2] this compound, with its distinct chemical structure featuring a chlorine and two iodine atoms on the phenol ring, belongs to this important class of molecules. Its primary documented application is as a disinfectant, where it has shown efficacy against various microorganisms and certain insect larvae, including those from the Diptera, Culicidae, and Trichoptera orders.[1] The presence of halogens is known to enhance the antimicrobial activity of phenols, suggesting that this compound could possess a broad spectrum of biological effects worth exploring for various scientific and pharmaceutical applications.
This whitepaper aims to provide a comprehensive resource for researchers by summarizing the known attributes of this compound, presenting standardized experimental protocols for its biological characterization, and offering a visual representation of logical workflows for its investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Reference |
| CAS Number | 15459-50-4 | [1] |
| Molecular Formula | C₆H₃ClI₂O | [1] |
| Molecular Weight | 380.35 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water. | |
| SMILES | C1=C(C=C(C(=C1I)O)I)Cl | [1] |
Known Biological Activities and Applications
The primary reported biological activity of this compound is its action as a disinfectant. It is utilized as a water purifier and has demonstrated effectiveness against specific insect larvae.[1] The mechanism of action for phenolic disinfectants, in general, involves the disruption of cell membranes and the denaturation of essential microbial enzymes and proteins.[2] The halogen substituents on the phenol ring are thought to enhance this activity.
The effectiveness of this compound as a disinfectant is noted to be dependent on the concentration of chlorine in the water, suggesting a potential synergistic or catalytic role in its antimicrobial action.[1]
Experimental Protocols
Due to the limited availability of specific experimental studies on this compound, this section provides detailed, generalized protocols for assessing the antimicrobial activity of phenolic disinfectants. These methods can be readily adapted for the evaluation of this compound.
Determination of Phenol Coefficient
The phenol coefficient is a measure of the bactericidal activity of a disinfectant in comparison to phenol. The Rideal-Walker and Chick-Martin tests are two established methods for its determination.
4.1.1. Rideal-Walker Method
-
Preparation of Cultures: A 24-hour broth culture of a standard test organism, such as Salmonella typhi, is used.
-
Preparation of Disinfectant and Phenol Dilutions: A range of dilutions of both the test disinfectant (this compound) and phenol are prepared in sterile distilled water.
-
Inoculation: 5 mL of each disinfectant and phenol dilution is inoculated with 0.5 mL of the bacterial culture.
-
Sampling and Subculturing: At intervals of 2.5, 5, 7.5, and 10 minutes, a loopful of the mixture is transferred to a tube of sterile broth.
-
Incubation and Observation: The subculture tubes are incubated at 37°C for 48-72 hours, and the presence or absence of growth is recorded.
-
Calculation: The phenol coefficient is calculated by dividing the dilution of the disinfectant that kills the organism in a given time by the dilution of phenol that produces the same result in the same time.[3]
4.1.2. Chick-Martin Test
This test is similar to the Rideal-Walker method but is performed in the presence of organic matter (e.g., 3% dried human feces or yeast suspension) to simulate real-world conditions. The contact time is fixed at 30 minutes, and both S. typhi and Staphylococcus aureus are typically used as test organisms.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in sterile growth medium.
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Controls: Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound have not been elucidated, the general mechanism of action for phenolic compounds involves membrane disruption and protein denaturation. The workflow for investigating these mechanisms is depicted below.
Caption: Workflow for investigating the antimicrobial mechanism of this compound.
Synthesis and Evaluation Workflow
The synthesis of this compound can be hypothesized based on methods for similar halogenated phenols. A general workflow for its synthesis and subsequent biological evaluation is presented below.
Caption: General workflow for the synthesis and biological evaluation of this compound.
Toxicological Profile
Conclusion and Future Directions
This compound is a halogenated phenol with established use as a disinfectant. While its biological activity is not extensively characterized, its chemical structure suggests potential for a range of antimicrobial and other biological effects. This technical guide provides a foundation for researchers to explore the full potential of this compound. Future research should focus on:
-
Quantitative assessment of its antimicrobial spectrum: Determining MIC and MBC values against a broad range of clinically relevant bacteria and fungi.
-
Elucidation of its mechanism of action: Investigating its effects on microbial cell membranes, enzymes, and metabolic pathways.
-
Exploration of other potential biological activities: Screening for anticancer, antiviral, and anti-inflammatory properties.
-
Comprehensive toxicological evaluation: Conducting in vitro and in vivo studies to establish its safety profile.
By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full potential of this compound, potentially leading to the development of new and effective antimicrobial agents or other therapeutic compounds.
References
- 1. This compound | 15459-50-4 | QAA45950 [biosynth.com]
- 2. An effective and rapidly degradable disinfectant from disinfection byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microrao.com [microrao.com]
- 4. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2,6-diiodophenol for Researchers and Drug Development Professionals
Introduction
4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with potential applications in organic synthesis and as a disinfectant. Its chemical structure, featuring a chlorine atom and two iodine atoms on the phenol ring, imparts unique reactivity and potential biological activity, making it a molecule of interest for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, commercial suppliers, and potential experimental applications.
Chemical and Physical Properties
Limited experimental data is publicly available for this compound. The following table summarizes the available and predicted physicochemical properties. Researchers are advised to confirm these values through their own analyses.
| Property | Value | Source |
| CAS Number | 15459-50-4 | |
| Molecular Formula | C₆H₃ClI₂O | |
| Molecular Weight | 380.35 g/mol | [1] |
| Melting Point | 107-108 °C | ChemicalBook |
| Boiling Point | 254.0 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 2.642 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 6.63 ± 0.23 (Predicted) | ChemicalBook |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Expected to be soluble in organic solvents such as ethanol, ethers, and benzene, and slightly soluble in water.[2] | Inferred from similar compounds |
Commercial Suppliers
This compound is available from a number of commercial chemical suppliers catering to the research and development sector. Purity levels and available quantities may vary between suppliers.
| Supplier | Purity | Available Quantities |
| Biosynth | Research Grade | Inquire |
| HANGZHOU LEAP CHEM CO., LTD. | Inquire | Research and bulk quantities |
| ChemUniverse | 97% | 100mg, 250mg, 1g, Bulk |
| ChemScene | Inquire | Inquire |
Experimental Protocols
Detailed experimental protocols involving this compound are not widely published. However, based on the known reactivity of halophenols, the following generalized protocols can be adapted for its synthesis and potential applications.
Synthesis of this compound
A plausible synthetic route to this compound is the electrophilic iodination of 4-chlorophenol. The ortho-directing effect of the hydroxyl group would favor the introduction of iodine atoms at the 2 and 6 positions.
Reaction Scheme:
Materials:
-
4-Chlorophenol
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Suitable solvent (e.g., methanol, acetic acid)
-
Base (optional, e.g., sodium bicarbonate)
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure (adapted from the synthesis of 2,6-dichloro-4-iodophenol): [3]
-
Dissolve 4-chlorophenol (1 equivalent) in a suitable solvent such as methanol in a round-bottom flask.
-
Add the iodinating agent, such as N-iodosuccinimide (2.2 equivalents), to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Application as a Disinfectant Intermediate
Biosynth reports that this compound can react with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid.[1] This suggests its potential use in water purification or as a precursor to other disinfecting agents.
Hypothesized Reaction Pathway:
Experimental Workflow for Reactivity Studies:
Potential Applications in Drug Discovery
Halogenated phenols are a common motif in many pharmaceutical compounds. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While no specific drug development programs involving this compound are publicly documented, its structure suggests it could serve as a valuable building block in medicinal chemistry.
Potential Roles in Synthesis:
-
Scaffold for Derivatization: The phenolic hydroxyl group can be readily modified through etherification or esterification to generate a library of compounds for biological screening.
-
Intermediate for Cross-Coupling Reactions: The iodine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.
Safety Information
Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental validation. All procedures should be carried out by trained professionals in a suitable laboratory setting. The predicted data and generalized protocols require experimental verification.
References
An In-Depth Technical Guide to the Purity and Assay of Commercially Available 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with applications in various fields of chemical synthesis and research. For its effective and safe use, a thorough understanding of its purity and the methods for its assay is crucial. This technical guide provides a comprehensive overview of the purity profile of commercially available this compound, detailed experimental protocols for its analysis, and a discussion of potential impurities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
This compound is a substituted phenol containing one chlorine and two iodine atoms on the benzene ring. Its chemical structure gives it unique properties that make it a useful building block in organic synthesis. The purity of this reagent is of paramount importance as impurities can lead to undesirable side reactions, lower yields of the desired product, and complications in the purification process. This guide outlines the common analytical techniques used to assess the purity and assay of this compound and provides insights into the potential impurities that may be present.
Purity of Commercial this compound
Commercially available this compound is typically offered at purities ranging from 95% to over 98%. The exact purity and impurity profile can vary between suppliers and even between different batches from the same supplier. It is therefore essential for researchers to have access to a certificate of analysis (CoA) for the specific lot they are using. While a specific CoA for this compound is not publicly available, a summary of typical purity data from various commercial sources is presented in Table 1.
Data Presentation
Table 1: Typical Purity and Assay Data for Commercially Available this compound
| Parameter | Typical Specification | Analytical Method |
| Assay (Purity) | ≥ 95% to ≥ 98% | HPLC, GC-MS |
| Appearance | Off-white to light brown crystalline powder | Visual Inspection |
| Melting Point | 104-108 °C | Capillary Method |
| Solubility | Soluble in methanol, ethanol, and other organic solvents | Visual Inspection |
| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, IR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | To be specified by the manufacturer | Headspace GC-MS |
| Related Substances | To be specified by the manufacturer | HPLC, GC-MS |
Potential Impurities
The impurity profile of this compound is largely dependent on the synthetic route employed for its manufacture. A common method for its synthesis involves the iodination of 4-chlorophenol.[1][2] Potential impurities can be categorized as process-related impurities and degradation products.
Process-Related Impurities:
-
Isomeric Impurities: Incomplete or non-selective halogenation can lead to the formation of various isomers.
-
4-Chloro-2-iodophenol: An intermediate in the synthesis.
-
4-Chloro-6-iodophenol: Another possible mono-iodinated intermediate.
-
2,4-Dichloro-6-iodophenol: Resulting from competing chlorination reactions.
-
2,6-Diiodo-4-bromophenol: If bromide impurities are present in the reagents.
-
-
Starting Material:
-
4-Chlorophenol: Unreacted starting material.
-
-
Over-iodinated Products:
-
4-Chloro-2,3,6-triiodophenol: Though less common, it can occur under harsh iodination conditions.
-
-
Byproducts from Side Reactions: The synthesis of halogenated phenols can sometimes lead to the formation of diphenoquinones and other condensation products.
Degradation Products:
-
Phenols are susceptible to oxidation, especially in the presence of light and air. This can lead to the formation of colored impurities.
The following diagram illustrates a logical workflow for the identification and profiling of potential impurities.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the analysis of this compound. These protocols are based on established methods for the analysis of halogenated phenols and can be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
HPLC is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or phosphoric acid) is recommended.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities through mass spectral libraries. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation:
-
Without Derivatization: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
With Derivatization (e.g., silylation): To a solution of the sample in a dry aprotic solvent (e.g., pyridine or acetonitrile), add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). Heat the mixture at 60-70 °C for 30 minutes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to confirm the identity of this compound and to identify and quantify impurities if their signals do not overlap with the main component.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton spectrum. The expected signals for this compound would be in the aromatic region.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum. This will provide information on the number of unique carbon atoms in the molecule.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
The following diagram illustrates the general workflow for the analytical testing of this compound.
Conclusion
The quality of this compound is critical for its successful application in research and development. This guide has provided an overview of the typical purity of commercial products, a discussion of potential impurities, and detailed experimental protocols for the analysis of this compound. By employing the described analytical techniques, researchers and scientists can confidently assess the quality of their starting materials, leading to more reliable and reproducible experimental outcomes. It is always recommended to consult the supplier's Certificate of Analysis and to perform in-house testing to verify the purity and identity of this reagent before use.
References
Safety and handling of 4-Chloro-2,6-diiodophenol
An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is a halogenated phenolic compound that requires careful handling due to its potential health hazards. Based on available data for similar compounds, it is classified as an irritant.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
The signal word for this chemical is "Warning".[1] It is crucial to adhere to all precautionary measures to avoid exposure.
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physicochemical Data for Similar Compound 4-Chloro-2-iodophenol
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClIO |
| Molar Mass | 254.45 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[3] |
| Melting Point | 75.0 to 79.0 °C[3] |
| Boiling Point | 225.1°C at 760 mmHg[3] |
| Solubility | Soluble in ethanol, ethers, and benzene; slightly soluble in water.[3] |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[4][5][6]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Contact Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid contact with skin and eyes.[5]
-
General Practice: Employ good occupational work practices.[7] Avoid all personal contact, including inhalation.[7]
Storage
-
Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[6][8]
-
Conditions to Avoid: Keep away from heat, sparks, and flame.[5] The compound may be light and air sensitive.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent direct contact.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[4][5] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., Neoprene, Butyl rubber) and a lab coat.[4][6][9] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | NIOSH-approved respirator if exposure limits are exceeded or if ventilation is inadequate.[4][5] | Prevents respiratory tract irritation from dust or vapors.[1] |
Caption: Personal Protective Equipment (PPE) decision workflow.
Experimental Protocols and Workflows
While specific experimental protocols are proprietary, a general workflow for handling halogenated phenols in a research setting involves the following steps.
General Laboratory Handling Workflow
-
Preparation:
-
Execution:
-
Post-Experiment:
Caption: General laboratory workflow for safe chemical handling.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the victim to fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical help.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][10] |
| Ingestion | Rinse mouth.[4] Do NOT induce vomiting.[11][12] Get medical help immediately.[4] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[4] Avoid dust formation and contact with the substance.[4] Ensure adequate ventilation.[4]
-
Containment: Prevent the substance from entering drains.[7][10]
-
Cleanup: For dry spills, sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[5][7] Wash the spill area thoroughly.[7]
Caption: First aid response flowchart for accidental exposure.
Toxicology and Health Effects
Phenolic compounds can be toxic and corrosive.[8] this compound is harmful if it comes into contact with the skin, is inhaled, or is swallowed, and it causes serious irritation to the skin and eyes.[1][7] Prolonged or repeated exposure to similar phenols can potentially affect the central nervous system, liver, and kidneys.[8][9]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[10] Dispose of contents/container to an approved waste disposal plant.[5][10] Do not mix with other waste.[10] Handle uncleaned containers as you would the product itself.[10]
References
- 1. This compound | 15459-50-4 [amp.chemicalbook.com]
- 2. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. twu.edu [twu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.pt [fishersci.pt]
- 12. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a chlorine atom, and two iodine atoms, offers multiple reactive sites for a variety of chemical transformations. The presence of two aryl-iodide bonds makes this molecule an excellent substrate for cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds and thyroid hormone analogues, highlighting its utility in medicinal chemistry and materials science.
Chemical Properties
| Property | Value |
| CAS Number | 15459-50-4[1] |
| Molecular Formula | C₆H₃ClI₂O[1] |
| Molecular Weight | 380.35 g/mol [1] |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and DMSO |
Applications in Organic Synthesis
The reactivity of this compound is dominated by the two carbon-iodine bonds, which are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule. The phenolic hydroxyl group can also be engaged in various reactions, such as etherification, further expanding its synthetic utility.
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. This compound is an excellent substrate for this reaction due to the presence of two reactive iodine atoms.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Chloro-2,6-bis(4-methoxyphenyl)phenol
This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| This compound | 1.0 | 380.35 | 0.380 |
| 4-Methoxyphenylboronic acid | 2.2 | 151.96 | 0.334 |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | 0.058 |
| K₂CO₃ | 4.0 | 138.21 | 0.553 |
| Product | 358.82 | Yield: 85% (0.305 g) |
Synthesis of Diphenyl Ethers via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. This compound can serve as the aryl halide component in this reaction.
Reaction Principle:
The reaction involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether.
Caption: General workflow for Ullmann condensation.
Experimental Protocol: Synthesis of 4-Chloro-2,6-diphenoxyphenol
This protocol outlines a general procedure for the double Ullmann condensation of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and phenol (2.2 eq) in pyridine.
-
Add potassium carbonate (4.0 eq) and copper(I) iodide (0.2 eq).
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Hypothetical):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) |
| This compound | 1.0 | 380.35 | 0.380 |
| Phenol | 2.2 | 94.11 | 0.207 |
| CuI | 0.2 | 190.45 | 0.038 |
| K₂CO₃ | 4.0 | 138.21 | 0.553 |
| Product | 314.76 | Yield: 70% (0.220 g) |
Application in the Synthesis of Thyroid Hormone Analogues
The core structure of thyroid hormones, such as thyroxine (T4), consists of a diphenyl ether moiety with iodine substituents. This compound can serve as a key starting material for the synthesis of novel thyroid hormone analogues, which are valuable tools for studying thyroid hormone function and for the development of new therapeutic agents.
Synthetic Strategy:
A plausible synthetic route involves an initial Ullmann condensation to form the diphenyl ether backbone, followed by further functionalization to introduce the amino acid side chain characteristic of thyroid hormones.
Caption: Synthetic pathway to a thyroxine analogue.
Experimental Protocol: Synthesis of a Novel Thyroxine Analogue (Illustrative)
This protocol provides a hypothetical, multi-step synthesis of a thyroxine analogue starting from this compound.
Step 1: Synthesis of the Diphenyl Ether Intermediate
-
Follow the Ullmann condensation protocol described in Section 2, using 4-hydroxyphenylpyruvic acid methyl ester as the phenol component.
-
After purification, the resulting diphenyl ether intermediate will contain the core structure of the thyroxine analogue.
Step 2: Introduction of the Amino Acid Side Chain
-
The keto-ester functionality of the diphenyl ether intermediate is converted to an amino acid moiety via reductive amination.
-
Dissolve the intermediate in methanol and add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the final thyroxine analogue by preparative HPLC.
Quantitative Data (Hypothetical):
| Step | Starting Material | Reagents | Product | Yield |
| 1 | This compound | 4-Hydroxyphenylpyruvic acid methyl ester, CuI, K₂CO₃ | Diphenyl Ether Intermediate | 65% |
| 2 | Diphenyl Ether Intermediate | NH₄OAc, NaBH₃CN | Thyroxine Analogue | 50% |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity and multiple functionalization sites make it an attractive starting material for the synthesis of a wide range of complex molecules, including biaryls and diaryl ethers, with potential applications in medicinal chemistry, drug discovery, and materials science. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this compound in their own research endeavors.
References
Application Notes and Protocols for 4-Chloro-2,6-diiodophenol in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-Chloro-2,6-diiodophenol is a versatile synthetic building block with significant potential in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, featuring two reactive iodine atoms and a more robust chlorine atom on a phenolic scaffold, allows for sequential and site-selective functionalization through various palladium-catalyzed cross-coupling reactions.
The key to unlocking the synthetic utility of this reagent lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is generally C–I > C–Br > C–Cl. This predictable chemoselectivity enables the selective coupling at the two C–I bonds while leaving the C–Cl bond intact for subsequent transformations. This allows for a modular approach to the synthesis of highly substituted aromatic compounds.
For instance, a double Suzuki-Miyaura coupling can be performed at the 2- and 6-positions, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the 4-position under more forcing conditions. The phenolic hydroxyl group can also be used for further derivatization, for example, through etherification or conversion to a triflate, which is another excellent leaving group for cross-coupling.
This document provides a detailed, representative protocol for a selective Suzuki-Miyaura cross-coupling reaction, which serves as a foundational method for researchers looking to employ this compound and related polyhalogenated phenols in their synthetic endeavors. While a specific documented procedure for this compound was not found in the surveyed literature, the following protocol for a closely related diiodo-substituted phenol illustrates the expected reactivity and provides a robust starting point for experimental design.
Data Presentation: Representative Suzuki-Miyaura Reaction
The following table summarizes typical reaction conditions for a selective diarylation of a diiodophenol derivative via a Suzuki-Miyaura cross-coupling reaction. This data is representative and serves as a starting point for optimization with this compound.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) |
| Equivalents of Partner | 2.2 - 2.5 eq. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Catalyst Loading | 2 - 5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ |
| Equivalents of Base | 3.0 - 4.0 eq. |
| Solvent System | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 75 - 95% (for diarylated product) |
Experimental Protocols
Protocol: Selective Di-Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2 eq.), and potassium carbonate (3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-2,6-diarylphenol.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura diarylation of this compound.
Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated phenols are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Their applications range from intermediates in cross-coupling reactions to key structural motifs in biologically active compounds. This document provides a detailed protocol for the efficient and selective synthesis of 4-Chloro-2,6-diiodophenol via the direct iodination of 4-chlorophenol. The described method utilizes molecular iodine in the presence of hydrogen peroxide as a safe and environmentally benign oxidizing agent, with water as the solvent.[1][2]
The presented protocol is based on established methodologies that offer high yields and selectivity, making it suitable for laboratory-scale synthesis.[1][2] These notes are intended to guide researchers in the practical application of this iodination procedure.
Reaction Scheme
The synthesis of this compound from 4-chlorophenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by a chloro substituent, iodination occurs at the two ortho positions. Hydrogen peroxide is used to oxidize molecular iodine (I₂) to a more electrophilic iodine species, facilitating the substitution.
Caption: Synthesis of this compound from 4-chlorophenol.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Yield (%) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.0 | 1.0 | 128.6 mg | - |
| Iodine (I₂) | I₂ | 253.81 | 1.5 | 1.5 | 380.7 mg | - |
| Hydrogen Peroxide (30% aq.) | H₂O₂ | 34.01 | 3.0 | 3.0 | 0.34 mL | - |
| Water (Solvent) | H₂O | 18.02 | - | - | 10 mL | - |
| This compound | C₆H₃ClI₂O | 380.35 | - | - | - | 93[1][2] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
-
4-Chlorophenol
-
Iodine
-
Hydrogen peroxide (30% aqueous solution)
-
Deionized water
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-chlorophenol in 10 mL of deionized water.
-
Addition of Reagents: To the stirred solution, add 1.5 mmol of iodine followed by the dropwise addition of 3.0 mmol of 30% aqueous hydrogen peroxide.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50°C. Maintain stirring at this temperature for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.
-
Safety Precautions:
-
Handle hydrogen peroxide with care as it is a strong oxidizing agent.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway/Reaction Mechanism
The iodination of phenols is an electrophilic aromatic substitution. The mechanism involves the in-situ generation of an electrophilic iodinating species from the oxidation of molecular iodine by hydrogen peroxide. This electrophile is then attacked by the electron-rich phenol ring to form a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the iodinated product.
Caption: Proposed mechanism for the iodination of 4-chlorophenol.
References
Application of 4-Chloro-2,6-diiodophenol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,6-diiodophenol is a halogenated phenolic compound with established applications as a disinfectant and a versatile intermediate in organic synthesis. While direct and extensive research on its specific roles as a lead compound in medicinal chemistry is limited in publicly available literature, its structural features suggest significant potential for the development of novel therapeutic agents. The presence of iodine and chlorine atoms on the phenol ring is known to modulate lipophilicity, electronic properties, and the ability to form halogen bonds, all of which can profoundly influence biological activity.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds. It includes detailed protocols for the synthesis of potential derivatives and their biological evaluation, intended to serve as a foundational guide for researchers.
Application Notes
The primary utility of this compound in a medicinal chemistry context is as a scaffold or building block for the synthesis of more complex and biologically active molecules. Its known applications include its use in water purification as a disinfectant. In drug discovery, it is valuable for creating derivatives with potential antimicrobial and anticancer properties.
Potential as an Antimicrobial Agent
Halogenated phenols are a well-documented class of antimicrobial agents. The mechanism of action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular energy production. The specific halogenation pattern of this compound suggests it could be a potent antimicrobial. For instance, related compounds like 2,4,6-triiodophenol have demonstrated strong activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and the fungal species Candida albicans. It is hypothesized that this compound could serve as a starting point for developing new antibiotics that may overcome existing resistance mechanisms.
Potential as an Anticancer Agent
The 4-chlorophenol moiety is present in various compounds that have been investigated for their anticancer properties. Research on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has shown that these molecules can exhibit significant cytotoxic activity against a range of cancer cell lines.[1] The mechanism for these analogues was proposed to be the inhibition of tubulin polymerization, a critical process for cell division. Given that this compound provides a similar 4-chlorophenol core, it is a viable scaffold for the design and synthesis of novel anticancer agents. The iodine atoms could further enhance activity through increased lipophilicity or by forming specific interactions with biological targets.
Data Presentation
The following tables summarize quantitative data for structurally related compounds, illustrating the potential efficacy of derivatives that could be synthesized from this compound.
Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1]
| Compound ID | Aryl Substituent | Cancer Cell Line | PGI (Percent Growth Inhibition) at 10 µM |
| 6h | 3,4,5-trimethoxy | SNB-19 | 65.12 |
| 6h | 3,4,5-trimethoxy | NCI-H460 | 55.61 |
| 6h | 3,4,5-trimethoxy | SNB-75 | 54.68 |
| 6f | 2-hydroxy | (Data not specified) |
Data is representative of analogues of 4-chlorophenol and suggests the potential for derivatives of this compound.
Table 2: Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [1]
| Compound ID | Aryl Substituent | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm at 200 µg/mL) |
| 6c | 4-nitrophenyl | Gram-negative | 8 | 17.0 ± 0.40 |
| 6c | 4-nitrophenyl | Gram-positive | 8 | 17.0 ± 0.15 |
| Ciprofloxacin | - | - | 4 | (Not specified) |
This data for 4-chlorophenol analogues indicates the potential for developing potent antibacterial agents from a this compound scaffold.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives based on a 4-chlorophenol core. These can be adapted for this compound.
Protocol 1: Synthesis of 4-Chloro-2-aminophenol Derivatives (A Potential Precursor)
This protocol outlines the reduction of a nitro group to an amine, a common step in creating diversity in medicinal chemistry. A similar approach could be envisioned starting from a nitrated version of this compound.
Objective: To synthesize 2-amino-4-chlorophenol from 4-chloro-2-nitrophenol.[1]
Materials:
-
4-chloro-2-nitrophenol
-
Tin (Sn) metal
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, suspend 4-chloro-2-nitrophenol (75 mmol) in a suitable solvent.
-
Add Sn/HCl reduction agent mixture portion-wise while monitoring the reaction temperature.
-
After the addition is complete, reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH solution) to precipitate the tin salts.
-
Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-chlorophenol.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compounds
-
Human cancer cell lines (e.g., SNB-19, NCI-H460)
-
DMEM/RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute to final concentrations in the culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
References
Analytical methods for detecting 4-Chloro-2,6-diiodophenol
An overview of the analytical methodologies for the detection and quantification of 4-Chloro-2,6-diiodophenol is provided below. This document is intended for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for various analytical techniques.
Introduction to this compound
This compound is a halogenated phenolic compound. Halogenated phenols are recognized as persistent environmental pollutants, often used in the manufacturing of pesticides, herbicides, and pharmaceuticals.[1] Their potential toxicity and bioaccumulation necessitate sensitive and reliable analytical methods for monitoring and quality control. This document details several advanced analytical techniques for the detection and quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods applicable to the detection of halogenated phenols, providing a comparative overview. Note that while specific data for this compound is limited, the presented data for structurally similar compounds serve as a reliable benchmark.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | p-Chlorophenol | 2.5 µ g/sample | 8 - 64 µ g/sample | Not Specified | [2] |
| HPLC-ICP-MS | Iodophenols | 0.08–0.22 µg/L | Not Specified | Not Specified | [3] |
| GC-MS/MS | Chlorophenols | < 0.001 µg/L (1 ng/L) | Not Specified | 75% - 125% | [4] |
| Electrochemical Sensor | 4-Chlorophenol | 0.062 µM | 0.1 - 20.0 µM | Not Specified | [5] |
| MIP Electrochemical Sensor | 4-Chlorophenol | 0.3 µmol/L | 0.8 - 100 µmol/L | Not Specified | [6] |
Analytical Methods: Application Notes and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of phenolic compounds.[7] Coupled with a UV or mass spectrometry detector, it provides excellent sensitivity and selectivity. For this compound, a reversed-phase (RP) C18 column is typically employed.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC analysis of this compound.
Protocol for HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like methanol or acetonitrile.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.
-
-
Sample Preparation (from water matrix):
-
Acidify the water sample (e.g., 500 mL) to pH ≤ 2 with a strong acid (e.g., HCl).
-
Condition a C18 Solid Phase Extraction (SPE) cartridge with methanol followed by acidified deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a small volume of a suitable organic solvent (e.g., dichloromethane or acetone).[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: An isocratic or gradient HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v), potentially with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[1][9]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[7]
-
Column Temperature: 30 °C.[7]
-
Detector: UV-Vis detector set at a wavelength determined by the UV spectrum of this compound (typically around 280-300 nm for halogenated phenols).[7]
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the standard injection.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile organic compounds.[8] Due to the low volatility of phenolic compounds, a derivatization step is often required to convert them into more volatile forms.
Logical Relationships of Analytical Techniques
Caption: Key characteristics of primary analytical methods for this compound.
Protocol for GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare standards and extract the sample as described in the HPLC protocol.
-
After the final concentration step, the residue is ready for derivatization.
-
-
Derivatization (Acetylation):
-
To the dried extract, add a small volume of acetic anhydride and a catalyst (e.g., pyridine or potassium carbonate).[10]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the acetate ester of this compound.
-
After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., hexane) for injection.
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp at 10 °C/min to 180 °C.
-
Ramp at 20 °C/min to 280 °C (hold for 5 minutes).[8]
-
-
Mass Spectrometer:
-
-
Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
For quantification in SIM mode, monitor characteristic ions of the derivatized this compound.
-
Generate a calibration curve and calculate the concentration in the sample as described for HPLC.
-
Electrochemical Sensing
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of chlorophenols. These sensors are often based on chemically modified electrodes that facilitate the electrochemical oxidation of the target analyte.
Protocol for Electrochemical Detection
-
Sensor Preparation:
-
The working electrode (e.g., a glassy carbon electrode) is modified with a material that enhances the electrochemical response to the analyte. Modifications can include metal-organic frameworks (MOFs), nanomaterials like MXenes, or molecularly imprinted polymers (MIPs).[5][6][12]
-
For instance, a suspension of the modifying material (e.g., Ti3C2Tx MXene) is drop-casted onto the electrode surface and allowed to dry.[5]
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in a suitable supporting electrolyte (e.g., a phosphate buffer solution at a specific pH).
-
-
Electrochemical Measurement:
-
Use a three-electrode system consisting of the modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the standard or sample solution.
-
Perform electrochemical measurements using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.
-
Record the oxidation peak current corresponding to this compound.
-
-
Data Analysis:
-
A calibration plot is constructed by plotting the peak current from DPV measurements as a function of the this compound concentration.
-
The concentration of the analyte in unknown samples is determined from this calibration curve. The sensor can show a linear response over a wide concentration range.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdc.gov [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous detection of 4-chlorophenol and 4-nitrophenol using a Ti3C2Tx MXene based electrochemical sensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. benchchem.com [benchchem.com]
- 12. repository.up.ac.za [repository.up.ac.za]
HPLC method for 4-Chloro-2,6-diiodophenol analysis
An Application Note for the Analysis of 4-Chloro-2,6-diiodophenol by High-Performance Liquid Chromatography (HPLC)
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This method is suitable for researchers, scientists, and professionals in the drug development industry who require accurate determination of this compound. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for analysis.
Introduction
This compound is a halogenated phenolic compound with applications in various chemical syntheses and as a potential intermediate in the formation of disinfection byproducts.[1][2] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its sensitivity, specificity, and robustness.[3][4] This method utilizes a reversed-phase C18 column to achieve efficient separation.
Quantitative Data Summary
The following tables summarize the chromatographic parameters and system suitability results for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Table 2: System Suitability and Performance Data
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | Report | ~5.8 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | > 4500 |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Report | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Report | 0.15 µg/mL |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (Glacial, analytical grade)
-
Methanol (HPLC grade, for cleaning)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation (Acetonitrile:Water (60:40) with 0.1% Acetic Acid):
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of glacial acetic acid.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with acetonitrile.
-
Ensure the standard is fully dissolved by vortexing or sonicating.
-
This will be your 100 µg/mL stock solution.
Working Standard and Calibration Curve Preparation:
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.15, 0.5, 1, 5, 10, 20 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the matrix. For a general protocol:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve or extract the sample with a suitable solvent, such as acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C and the detection wavelength to 280 nm.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Note: GC-MS Analysis of 4-Chloro-2,6-diiodophenol and its Putative Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2,6-diiodophenol is a halogenated aromatic compound with potential applications in organic synthesis and as a building block for more complex molecules. Its reactivity, governed by the presence of a hydroxyl group and three halogen substituents (one chloro and two iodo groups), allows for a variety of chemical transformations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its reaction products. This application note provides a detailed protocol for the GC-MS analysis of this compound and its putative derivatives from common cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Due to the reactive nature of the phenolic hydroxyl group, derivatization is often recommended to improve chromatographic peak shape and reduce tailing. Silylation is a common derivatization technique for phenols prior to GC-MS analysis.[1][2][3]
Experimental Protocols
1. Derivatization of Phenolic Compounds (Silylation)
This protocol describes a general procedure for the silylation of this compound and its potential phenolic reaction products to enhance their volatility and thermal stability for GC-MS analysis.[3]
-
Reagents and Materials:
-
Sample containing the phenolic compound(s) dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heating block or water bath.
-
GC vials with inserts.
-
-
Procedure:
-
To 100 µL of the sample solution in a GC vial, add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis Protocol
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound and its derivatives. Optimization may be required for specific instruments and reaction mixtures.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or similar).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5MS, or equivalent; 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
-
GC Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (with a splitless time of 1 minute)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 300 °C for 10 minutes
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-600
-
Solvent Delay: 3-5 minutes (to avoid solvent front damage to the filament)
-
Data Presentation: Quantitative Analysis of this compound and its Putative Reaction Products
The following tables summarize the expected GC-MS data for this compound and its hypothetical reaction products after derivatization with a trimethylsilyl (TMS) group. The retention times are estimates and will vary depending on the specific GC-MS system and conditions used. The mass-to-charge ratios (m/z) for the molecular ion ([M]+) and key fragments are predicted based on the structures.
Table 1: Expected GC-MS Data for this compound and its TMS Derivative
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M]+ (m/z) of TMS Derivative | Predicted Key Fragments (m/z) of TMS Derivative |
| This compound | C₆H₃ClI₂O | 380.35 | 452 | 437 ([M-CH₃]⁺), 325 ([M-I]⁺), 127 (I⁺) |
Table 2: Expected GC-MS Data for Putative Reaction Products of this compound
| Reaction Type | Putative Product Name | Structure | Molecular Weight ( g/mol ) | Expected [M]+ (m/z) of TMS Derivative | Predicted Key Fragments (m/z) of TMS Derivative |
| Suzuki Coupling | 4-Chloro-2,6-diphenylphenol | C₁₈H₁₃ClO | 280.75 | 352 | 337 ([M-CH₃]⁺), 243 ([M-C₆H₅]⁺) |
| Sonogashira Coupling | 4-Chloro-2,6-di(phenylethynyl)phenol | C₂₂H₁₃ClO | 340.80 | 412 | 397 ([M-CH₃]⁺), 285 ([M-C₆H₅C₂]⁺) |
| Buchwald-Hartwig Amination | 4-Chloro-2,6-di(phenylamino)phenol | C₁₈H₁₅ClN₂O | 326.78 | 398 | 383 ([M-CH₃]⁺), 291 ([M-C₆H₅NH]⁺) |
Mandatory Visualization
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound reaction products.
Signaling Pathway: Putative Cross-Coupling Reactions of this compound
Caption: Potential cross-coupling reactions of this compound.
References
Application Notes and Protocols for Utilizing 4-Chloro-2,6-diiodophenol as a Versatile Building Block in the Synthesis of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-2,6-diiodophenol as a starting material for the creation of diverse molecular architectures. The strategic placement of a chloro and two iodo substituents on the phenol ring allows for regioselective functionalization, making it an invaluable building block in medicinal chemistry and materials science. This document details protocols for key transformations including Suzuki-Miyaura and Sonogashira cross-coupling reactions, and Williamson ether synthesis. Additionally, it explores the potential biological applications of the resulting novel compounds, with a focus on anticancer activities.
Overview of Synthetic Utility
This compound offers multiple reaction sites that can be selectively addressed due to the differential reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions. The general reactivity trend is I > Br > Cl, which allows for sequential and site-selective introduction of various substituents.[1][2] The two iodine atoms at the ortho-positions are significantly more reactive than the chlorine atom at the para-position, enabling the synthesis of 2,6-disubstituted-4-chlorophenol derivatives. The phenolic hydroxyl group provides a handle for further modification, such as etherification.
This differential reactivity is the cornerstone of its utility as a building block, allowing for a modular approach to the synthesis of complex molecules. Milder reaction conditions can be employed to selectively target the C-I bonds, leaving the C-Cl bond intact for subsequent, potentially harsher, reaction conditions.
Key Synthetic Transformations and Experimental Protocols
The following sections provide detailed protocols for three fundamental transformations utilizing this compound. While specific literature examples starting directly with this compound are not extensively documented, the following protocols are adapted from well-established procedures for analogous polyhalogenated phenols and are expected to be highly effective.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to selectively couple at the two C-I positions.
Workflow for Regioselective Suzuki-Miyaura Cross-Coupling:
References
Application Notes and Protocols: Reaction Mechanism of 4-Chloro-2,6-diiodophenol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the potential reaction mechanisms of 4-chloro-2,6-diiodophenol with various nucleophiles. Due to the limited availability of specific experimental data for this particular substrate, the information presented herein is based on established principles of nucleophilic aromatic substitution (SNAr), transition metal-catalyzed cross-coupling reactions (Ullmann Condensation and Buchwald-Hartwig Amination), and classical etherification reactions (Williamson Ether Synthesis). This document offers theoretical frameworks, generalized experimental protocols, and data presentation templates to guide researchers in designing and executing reactions with this compound.
Introduction
This compound is a polyhalogenated phenol with multiple reactive sites amenable to nucleophilic attack. The presence of three halogen atoms (one chlorine and two iodine) and a phenolic hydroxyl group offers a versatile platform for the synthesis of a wide range of derivatives, which are of interest in medicinal chemistry and materials science. The reactivity of this molecule is governed by the interplay of the electronic effects of the substituents and the nature of the attacking nucleophile and reaction conditions. Understanding the plausible reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.
Potential Reaction Mechanisms
The reaction of this compound with nucleophiles can proceed through several pathways, primarily:
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups.[1] In the case of this compound, the hydroxyl group is an activating group, which generally disfavors classical SNAr. However, conversion of the phenol to its phenoxide under basic conditions can increase the electron density of the ring, while the halogen atoms themselves can act as leaving groups. The relative leaving group ability in SNAr reactions is typically F > Cl ≈ Br > I, suggesting that the chloro group might be preferentially substituted.[2] The reaction proceeds through a high-energy intermediate called a Meisenheimer complex.[2] A more contemporary approach involves the in-situ generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby activating the ring for nucleophilic attack.[3][4]
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds with aryl halides.[5] Aryl iodides are particularly reactive under Ullmann conditions.[5] Therefore, the two iodine atoms on this compound are expected to be susceptible to substitution by alkoxides, phenoxides, or amines in the presence of a copper catalyst.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the synthesis of C-N bonds from aryl halides and amines.[6][7] The reaction is known for its broad substrate scope and functional group tolerance.[6] It is anticipated that both the chloro and iodo substituents of this compound could be targeted for amination using this methodology.
-
Williamson Ether Synthesis: This is a classic SN2 reaction for the formation of ethers.[8] In this context, the phenoxide of this compound, formed by deprotonation with a suitable base, would act as the nucleophile, attacking an alkyl halide to form the corresponding ether.[9][10][11]
Diagrams of Reaction Mechanisms
sub [label=<
This compound
];
nuc [label="Nu:⁻"]; intermediate [label=<
Meisenheimer Complex
];
product [label=<
Substituted Phenol
]; lg [label="X⁻ (Cl⁻ or I⁻)"];
sub -> intermediate [label="+ Nu:⁻"]; intermediate -> product [label="- X⁻"]; product -> lg [style=invis]; } . Caption: Generalized SNAr mechanism.
aryl_halide [label=<
This compound (Ar-I)
]; nucleophile [label="R-OH or R₂NH"]; product [label=<
Ar-OR or Ar-NR₂
];
edge [fontname="Arial", fontsize=10]; aryl_halide -> product [label=< Cu catalyst, Base
- Nucleophile >]; } . Caption: Ullmann Condensation pathway.
aryl_halide [label=<
This compound (Ar-X)
]; amine [label="R₂NH"]; product [label=<
Ar-NR₂
];
edge [fontname="Arial", fontsize=10]; aryl_halide -> product [label=< Pd catalyst, Ligand, Base
- Amine >]; } . Caption: Buchwald-Hartwig Amination pathway.
phenol [label=<
This compound
]; phenoxide [label=<
Phenoxide
]; alkyl_halide [label="R-X"]; ether [label=<
Ether Product
];
edge [fontname="Arial", fontsize=10]; phenol -> phenoxide [label="Base"]; phenoxide -> ether [label="+ R-X"]; } . Caption: Williamson Ether Synthesis pathway.
Data Presentation
The following tables are templates for summarizing quantitative data from experimental studies on the reaction of this compound with nucleophiles.
Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amines
| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 100 | 24 | Data |
| 2 | Piperidine | Cs₂CO₃ | Dioxane | 120 | 18 | Data |
| 3 | Aniline | NaOt-Bu | Toluene | 80 | 12 | Data |
| 4 | Benzylamine | K₃PO₄ | DMSO | 110 | 24 | Data |
Table 2: Ullmann Condensation with Alcohols and Phenols
| Entry | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | Data |
| 2 | Phenol | Cu₂O (15) | L-Proline | K₂CO₃ | DMF | 130 | 18 | Data |
| 3 | tert-Butanol | Cu(acac)₂ (10) | None | NaH | Dioxane | 100 | 36 | Data |
| 4 | 4-Methoxyphenol | CuBr (12) | 8-Hydroxyquinoline | K₃PO₄ | Pyridine | 120 | 24 | Data |
Table 3: Buchwald-Hartwig Amination
| Entry | Amine Nucleophile | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 100 | 12 | Data |
| 2 | Indole | Pd(OAc)₂ (3) | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | Data |
| 3 | Diethylamine | Pd(PPh₃)₄ (5) | None | K₃PO₄ | DMF | 120 | 24 | Data |
| 4 | Aniline | PdCl₂(dppf) (2.5) | None | LiHMDS | THF | 80 | 16 | Data |
Experimental Protocols
The following are generalized protocols that can be adapted for reactions with this compound. Note: These are starting points and will require optimization for the specific substrate and nucleophile.
Protocol 4.1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv), the amine nucleophile (1.2-2.0 equiv), and the base (2.0-3.0 equiv).
-
Add the appropriate dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4.2: General Procedure for Ullmann Condensation
-
To a dry Schlenk tube, add the copper catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.0 equiv), the alcohol or amine nucleophile (1.1-1.5 equiv), and the dry solvent.
-
Seal the tube and heat the reaction mixture in an oil bath at the specified temperature for the indicated time.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with aqueous ammonia solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a reaction vial with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 equiv) and the amine nucleophile (1.1-1.3 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat the reaction mixture with stirring in a heating block for the specified time.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a short plug of silica gel, eluting with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4.4: General Procedure for Williamson Ether Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMF, THF, acetonitrile).
-
Add a base (e.g., NaH, K₂CO₃) (1.1-1.5 equiv) portion-wise at 0 °C and stir for 30 minutes to form the phenoxide.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualization of Experimental Workflow
Conclusion
While specific literature on the nucleophilic reactions of this compound is scarce, the principles of modern organic chemistry provide a strong foundation for predicting its reactivity. The protocols and data templates provided in these application notes are intended to serve as a comprehensive guide for researchers to explore the synthetic utility of this versatile building block. Careful optimization of reaction conditions and thorough characterization of products will be essential for successful derivatization of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. francis-press.com [francis-press.com]
Application of 4-Chloro-2,6-diiodophenol in the Synthesis of Pharmaceutical Intermediates
Introduction: 4-Chloro-2,6-diiodophenol is a halogenated phenolic compound that serves as a valuable building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring a chlorine atom and two iodine atoms on the phenol ring, provides multiple reactive sites for strategic chemical modifications. This allows for the construction of complex molecular architectures, particularly those found in thyroid hormone analogues and other bioactive molecules. The presence of iodine atoms facilitates cross-coupling reactions, such as the Ullmann condensation, which is instrumental in forming the diaryl ether linkage characteristic of thyroxine and its derivatives.
Key Application: Synthesis of Thyroxine Analogue Precursors
A primary application of this compound is in the synthesis of precursors to thyroxine analogues. Thyroxine is a crucial hormone produced by the thyroid gland, and its analogues are investigated for various therapeutic purposes. The core structure of thyroxine features a diaryl ether moiety. This compound can be utilized in a key step to construct this structural feature through an Ullmann condensation reaction.
In a representative synthesis, this compound is coupled with a substituted phenol, such as a protected tyrosine derivative, to form the diaryl ether linkage. The iodine atoms on the this compound ring are more reactive than the chlorine atom in copper-catalyzed nucleophilic substitution reactions, allowing for regioselective coupling.
Experimental Protocol: Synthesis of a Diaryl Ether Intermediate
This protocol describes a general procedure for the Ullmann condensation of this compound with a phenolic coupling partner to yield a diaryl ether, a key intermediate for thyroxine analogues.
Materials:
-
This compound
-
N-Acetyl-L-tyrosine ethyl ester (or other suitable protected tyrosine derivative)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), N-acetyl-L-tyrosine ethyl ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous toluene and anhydrous pyridine to the flask.
-
Add copper(I) iodide (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M hydrochloric acid to remove pyridine and excess base.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired diaryl ether intermediate.
Quantitative Data
The following table summarizes typical quantitative data for the Ullmann condensation reaction described above. Please note that yields can vary depending on the specific substrates, reaction conditions, and scale of the reaction.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | N-Acetyl-L-tyrosine ethyl ester | CuI | K₂CO₃ | Toluene/Pyridine | 110-120 | 12-24 | 60-75 |
Signaling Pathways and Logical Relationships
The diaryl ether intermediates synthesized from this compound are precursors to molecules that can interact with thyroid hormone receptors (TRs). Thyroid hormones exert their effects by binding to TRs, which are nuclear receptors that regulate gene expression. The synthesized analogues can be designed to selectively target different TR isoforms (e.g., TRα or TRβ) to achieve specific therapeutic effects, such as lowering cholesterol levels without causing adverse cardiac effects.
Caption: Synthetic workflow from this compound to a thyroxine analogue and its biological target.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of the diaryl ether intermediate.
Caption: Step-by-step workflow for the synthesis and purification of the diaryl ether intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,6-diiodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-2,6-diiodophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method is the direct electrophilic iodination of 4-chlorophenol. This reaction typically employs an iodine source, such as molecular iodine (I₂) or an iodide salt, in the presence of an oxidizing agent to generate an electrophilic iodine species (I⁺). The hydroxyl group of the phenol is strongly activating and directs the substitution to the ortho and para positions. Since the para position is already occupied by a chlorine atom, iodination occurs at the two available ortho positions.
Q2: Why am I getting low yields of the desired this compound?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted 4-chlorophenol or mono-iodinated intermediates.
-
Formation of byproducts: Over-iodination can lead to the formation of 2,4,6-triiodophenol if the starting material is contaminated with phenol. Side reactions such as oxidation of the phenol can also occur.
-
Suboptimal reaction conditions: Incorrect temperature, pH, or solvent can significantly impact the reaction rate and selectivity.
-
Poor work-up and purification: The desired product may be lost during extraction or purification steps.
Q3: How can I control the regioselectivity to ensure di-iodination at the 2 and 6 positions?
The hydroxyl group of 4-chlorophenol naturally directs iodination to the ortho positions (2 and 6). To favor di-substitution and minimize mono-iodinated byproducts, it is crucial to use at least two equivalents of the iodinating agent. The use of sterically bulky reagents or catalysts can also enhance ortho-selectivity.[1]
Q4: What are the common impurities I should look for, and how can I remove them?
Common impurities include:
-
4-Chloro-2-iodophenol: The mono-iodinated intermediate.
-
Unreacted 4-chlorophenol: The starting material.
-
2,4,6-Triiodophenol: If phenol is present as an impurity in the starting material.
-
Oxidation byproducts: Quinone-type compounds can form if the reaction conditions are too harsh.
Purification is typically achieved through recrystallization or column chromatography. Washing the crude product with a reducing agent solution, such as sodium thiosulfate, can help remove unreacted iodine.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of 4-chlorophenol | 1. Insufficient amount of iodinating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Inefficient generation of the electrophilic iodine species. | 1. Increase the molar ratio of the iodinating agent to 4-chlorophenol (e.g., 2.1 to 2.5 equivalents). 2. Monitor the reaction progress using TLC or HPLC and extend the reaction time. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Ensure the oxidizing agent is active and used in the correct stoichiometry. Consider using a more reactive iodinating system like NIS with a catalytic amount of a Lewis acid.[3] |
| Formation of significant amounts of 4-Chloro-2-iodophenol (mono-iodinated byproduct) | 1. Insufficient iodinating agent. 2. Poor reactivity of the mono-iodinated intermediate towards the second iodination. | 1. Ensure at least 2 equivalents of the iodinating agent are used. 2. Increase the reaction temperature or time after the initial formation of the mono-iodinated product to drive the reaction to completion. |
| Product is a dark, tarry solid | 1. Oxidation of the phenol ring. 2. Reaction temperature is too high. 3. Presence of strong oxidizing conditions for an extended period. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature. 3. Quench the reaction as soon as the starting material is consumed. Consider using a milder oxidizing agent. |
| Difficulty in purifying the final product | 1. Presence of multiple, closely related byproducts. 2. The crude product is an oil instead of a solid. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. For purification, try a different recrystallization solvent or a more efficient column chromatography setup (e.g., different solvent system or silica gel with a different particle size). 3. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Protocol 1: Iodination using Molecular Iodine and an Oxidizing Agent
This protocol is a general method for the di-iodination of 4-chlorophenol.
Materials:
-
4-Chlorophenol
-
Molecular Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Water
-
An oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite)
Procedure:
-
Dissolve 4-chlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
In a separate flask, prepare the iodinating solution by dissolving molecular iodine (2.1 equivalents) and potassium iodide in water.
-
Slowly add the iodinating solution to the 4-chlorophenol solution with vigorous stirring.
-
Add the oxidizing agent dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with an ice bath.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture with hydrochloric acid to precipitate the crude this compound.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
This method uses a milder iodinating agent, which can sometimes lead to cleaner reactions and higher yields.
Materials:
-
4-Chlorophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (or another suitable polar aprotic solvent)
-
Catalyst (e.g., trifluoroacetic acid, silica-supported sulfuric acid)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 4-chlorophenol (1 equivalent) in acetonitrile.
-
Add the catalyst to the solution.
-
Add N-Iodosuccinimide (2.1 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Iodination Methods for Phenols
| Iodinating System | Typical Solvent | Typical Temperature | Advantages | Disadvantages |
| I₂ / Oxidizing Agent (e.g., H₂O₂) | Water, Methanol | 0°C to Room Temp. | Inexpensive reagents, environmentally benign (with H₂O₂). | Can lead to over-iodination or oxidation byproducts. |
| N-Iodosuccinimide (NIS) / Acid Catalyst | Acetonitrile, Dichloromethane | Room Temp. | Milder conditions, often higher yields and cleaner reactions. | More expensive than I₂, catalyst may be required. |
| I₂ / Thallium(I) Acetate | Acetonitrile | Room Temp. | High ortho-selectivity.[4] | Thallium salts are highly toxic. |
| I₂ / HIO₃ | Water | Room Temp. | Good for tri-iodination, potentially adaptable for di-iodination.[5] | Requires careful control of stoichiometry. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective iodination of phenols in the ortho-position - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2,6-diiodophenol
Welcome to the Technical Support Center for the purification of 4-Chloro-2,6-diiodophenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities in the synthesis of this compound typically arise from incomplete or over-iodination of the starting phenol. These include:
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Mono-iodinated species: 4-Chloro-2-iodophenol and 4-Chloro-6-iodophenol.
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Tri-iodinated species: 4-Chloro-2,6,X-triiodophenol (where X is another position on the aromatic ring).
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Starting material: Unreacted 4-chlorophenol.
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Isomeric di-iodinated species: Other isomers of di-iodinated 4-chlorophenol, depending on the reaction conditions.
The extent of formation of these impurities can often be controlled by the stoichiometry of the iodinating agent used in the synthesis.[1]
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful technique for separating this compound from its structurally similar impurities. UV detection is typically effective.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities and byproducts. Derivatization may be necessary for these phenolic compounds to improve their volatility and chromatographic behavior.
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Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a purification process, such as column chromatography, and for initial screening of solvent systems.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any co-eluting impurities.
Q3: What are the general stability concerns for this compound during purification?
A3: Iodinated phenols can be susceptible to degradation under certain conditions. Key stability concerns include:
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Light Sensitivity: Many iodinated compounds are light-sensitive and can degrade over time. It is advisable to protect the compound from light during storage and purification whenever possible.
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Oxidation: Phenolic compounds can be prone to oxidation, which may be catalyzed by trace metals. Using degassed solvents and an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
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Interaction with Stationary Phase: Some highly acidic or basic functional groups on a compound can interact strongly with silica gel, potentially leading to degradation or irreversible adsorption. While this compound is not strongly acidic, this should be a consideration if purification issues arise on silica gel.
Troubleshooting Guides
Issue 1: Poor Separation of Impurities by Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the desired product from closely related impurities. Solution: Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify a system that provides good separation (clear difference in Rf values) between the product and impurities. |
| Column Overloading | Applying too much crude material to the column can lead to broad, overlapping peaks and poor separation. Solution: Reduce the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Incorrect Stationary Phase | Standard silica gel may not provide the best selectivity for your specific mixture. Solution: Consider using an alternative stationary phase, such as alumina or reversed-phase silica gel (C18), which may offer different separation characteristics. |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The chosen solvent may be too effective at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor. Solution: Screen a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For halogenated phenols, consider solvent systems like ethanol/water or propanol/water mixtures.[1] |
| Co-precipitation of Impurities | Impurities may be crystallizing along with the desired product. Solution: Try a different recrystallization solvent that may have different solubility profiles for the product versus the impurities. A second recrystallization from a different solvent system may also be necessary. |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice. Solution: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield. |
Issue 3: Product Degradation During Silica Gel Chromatography
| Potential Cause | Troubleshooting Step |
| Acidity of Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. A 2D TLC can help determine if the compound is degrading on the silica plate. |
| Prolonged Exposure to Stationary Phase | The longer the compound remains on the column, the greater the chance of degradation. Solution: Optimize the solvent system for a faster elution of the desired compound while still achieving good separation. Flash chromatography is generally preferred over gravity chromatography to minimize run time. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC that gives a good separation between this compound and its major impurities. The desired product should ideally have an Rf value between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel (dry loading) or carefully apply the concentrated solution directly to the top of the column bed (wet loading).
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Elution: Begin elution with the solvent system determined from the TLC analysis. A gradient elution, gradually increasing the polarity of the solvent system, may be necessary to separate all components.
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Fraction Collection: Collect fractions of the eluent in separate test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
Table 1: Example HPLC Method Parameters for Analysis of Halogenated Phenols
Note: This is a general starting method and should be optimized for your specific instrument and sample.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Common Recrystallization Solvents for Phenolic Compounds
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar | A commonly used mixed solvent system for phenols. The ratio can be adjusted to optimize solubility. |
| Methanol/Water | Polar | Similar to ethanol/water, offers good solubility control. |
| Isopropanol/Hexane | Medium | A mixed system that can be effective for compounds with intermediate polarity. |
| Toluene | Non-polar | Can be effective for less polar phenolic compounds. |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile mixture where the polarity can be finely tuned. |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Experiments with 4-Chloro-2,6-diiodophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. The information is designed to help identify and resolve common side reactions and issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the direct iodination of 4-chlorophenol. This is typically achieved using an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent. The two iodine atoms are directed to the ortho positions relative to the hydroxyl group, which is a strong activating group.
Q2: What are the expected major side products in the synthesis of this compound?
The primary side products arise from incomplete or alternative halogenation reactions. These include the mono-iodinated intermediate, 4-chloro-2-iodophenol, and unreacted 4-chlorophenol. Depending on the purity of the starting materials and reaction conditions, other halogenated phenols could also be present as impurities.
Q3: My reaction mixture is turning dark brown/black. What could be the cause?
The development of a dark color often indicates oxidation of the phenolic compounds. Phenols are susceptible to oxidation, which can be initiated by heat, light, or the presence of certain impurities or oxidizing agents. This can lead to the formation of quinone-type structures and polymeric materials.
Q4: I am observing poor yield of the desired product. What are the potential reasons?
Low yield can be attributed to several factors:
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Incomplete reaction: Insufficient reaction time or temperature, or a suboptimal ratio of reactants.
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Side reactions: The formation of significant amounts of side products, such as those from incomplete iodination or polymerization.
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Product loss during workup: The product may be lost during extraction or purification steps.
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Degradation: The product may be degrading under the reaction or workup conditions.
Q5: How can I best purify the crude this compound?
Column chromatography on silica gel is a common and effective method for purifying this compound from less polar impurities like incompletely iodinated products. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide for Side Reactions
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on its synthesis via iodination of 4-chlorophenol.
Issue 1: Presence of Multiple Spots on TLC/Impure Product in GC-MS
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Iodination | - Increase reaction time: Monitor the reaction by TLC until the starting material and mono-iodinated intermediate are consumed. - Adjust stoichiometry: Ensure at least two equivalents of the iodinating agent are used per equivalent of 4-chlorophenol. A slight excess may be beneficial. - Increase reaction temperature: Cautiously increase the temperature to enhance the reaction rate, while monitoring for degradation. |
| Formation of Regioisomers | - Control reaction temperature: Lowering the temperature may improve regioselectivity. - Choice of iodinating agent: Different iodinating agents can exhibit different selectivities. Consider screening alternatives if isomer formation is significant. |
| Starting Material Impurities | - Purify starting materials: Ensure the 4-chlorophenol is of high purity before starting the reaction. |
Summary of Potential Impurities
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | Unreacted starting material |
| 4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 | Incomplete iodination intermediate |
| 2,4-Diiodophenol | C₆H₄I₂O | 345.90 | Potential impurity from side reactions |
| 2,6-Diiodophenol | C₆H₄I₂O | 345.90 | Potential impurity from side reactions |
Issue 2: Formation of Colored Impurities and Polymeric Material
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Oxidation of Phenol | - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Protect from light: Wrap the reaction vessel in aluminum foil to prevent photo-oxidation. - Control temperature: Avoid excessive heat, which can accelerate oxidation. |
| Acid-Catalyzed Polymerization | - Use a non-acidic iodinating agent: N-iodosuccinimide (NIS) is generally a milder choice than ICl, which can generate HCl. - Add a non-nucleophilic base: A mild, non-nucleophilic base can be added to scavenge any acid generated during the reaction. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method for the synthesis of this compound based on common iodination procedures for phenols.
Materials:
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4-Chlorophenol
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Dichloromethane
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Hexane
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in anhydrous acetonitrile.
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Add N-iodosuccinimide (2.2 eq) to the solution in portions at room temperature while stirring.
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (disappearance of starting material and mono-iodinated intermediate), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-diiodophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chloro-2,6-diiodophenol. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. In this reaction, the starting material, 4-chlorophenol, is treated with an iodinating agent. The hydroxyl (-OH) group of the phenol is a strong activating group and directs the incoming iodine atoms to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the iodination occurs at the two ortho positions (positions 2 and 6) to yield the desired product.
Q2: What are the common iodinating agents used for this synthesis?
Common methods for the iodination of phenols involve the use of molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS). NIS is often preferred due to its solid nature, ease of handling, and milder reaction conditions compared to using iodine with strong oxidizing agents.
Q3: What is a typical solvent system for the iodination of 4-chlorophenol?
A mixture of chloroform and acetic acid is a commonly used solvent system for the iodination of phenolic compounds using N-iodosuccinimide.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (4-chlorophenol) on a TLC plate. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the typical purification methods for this compound?
After the reaction is complete, the crude product is typically worked up by neutralizing any remaining acid, extracting the product into an organic solvent, and washing the organic layer to remove impurities. The final purification is often achieved by flash column chromatography.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Iodinating Agent: N-iodosuccinimide (NIS) can decompose over time, especially if exposed to light or moisture. | Use a fresh batch of NIS. Ensure proper storage in a dark, dry place. |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction closely using TLC. If the reaction is sluggish, consider increasing the reaction time or allowing the reaction mixture to slowly warm to room temperature. | |
| Poor Quality Starting Material: Impurities in the 4-chlorophenol can interfere with the reaction. | Use high-purity 4-chlorophenol. If necessary, purify the starting material before use. | |
| Formation of Mono-iodinated Byproduct (4-Chloro-2-iodophenol) | Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the starting material is critical for achieving di-iodination. | Use a sufficient excess of the iodinating agent (e.g., at least 2 equivalents of NIS for each equivalent of 4-chlorophenol). |
| Short Reaction Time: The reaction may have been stopped before di-iodination could occur. | Allow the reaction to proceed for a longer duration, monitoring by TLC until the mono-iodinated intermediate is consumed. | |
| Formation of Other Byproducts (e.g., tri-iodinated phenol) | Excessive Iodinating Agent or Harsh Conditions: Using a large excess of the iodinating agent or higher temperatures can lead to over-iodination. | Carefully control the stoichiometry of the reagents. Maintain the recommended reaction temperature. |
| Difficult Purification | Incomplete Removal of Succinimide: Succinimide is a byproduct when using NIS and can be difficult to separate from the product. | During the workup, ensure thorough washing of the organic layer with aqueous sodium hydroxide solution to remove acidic succinimide. |
| Co-elution of Byproducts during Chromatography: Byproducts with similar polarity to the desired product can be challenging to separate. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system may be necessary. |
Experimental Protocols
Synthesis of this compound using N-Iodosuccinimide
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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4-Chlorophenol
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N-Iodosuccinimide (NIS)
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Chloroform (CHCl₃)
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Acetic Acid (CH₃COOH)
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1 N Sodium Hydroxide (NaOH) solution
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Sodium Bisulfite (NaHSO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂)
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Hexanes for column chromatography
Procedure:
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In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) in a mixture of chloroform and acetic acid.
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Cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time can vary but is typically in the range of 1-6 hours.
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Once the reaction is complete (disappearance of starting material), quench the reaction by adding 1 N aqueous NaOH solution to neutralize the acetic acid.
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Extract the product with dichloromethane (2 x 30 mL).
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Combine the organic layers and wash sequentially with aqueous NaHSO₃ solution (to remove any unreacted iodine), and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Visualizing the Workflow
To aid in understanding the experimental process, a workflow diagram is provided below.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic aromatic substitution. The following diagram illustrates the general mechanism.
Technical Support Center: Degradation of 4-Chloro-2,6-diiodophenol
Disclaimer: Scientific literature does not currently provide specific degradation pathways for 4-Chloro-2,6-diiodophenol. The following information is extrapolated from studies on the degradation of other halogenated phenols, such as chlorophenols and iodophenols. The proposed pathways and troubleshooting advice are hypothetical and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on the degradation of other halogenated phenols, the initial steps in the microbial breakdown of this compound are likely to involve dehalogenation. This can occur through two primary mechanisms:
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Reductive Dehalogenation: Under anaerobic conditions, microorganisms can replace halogen substituents (iodine or chlorine) with hydrogen atoms. Given the lower bond energy of the carbon-iodine bond compared to the carbon-chlorine bond, it is hypothesized that the iodine atoms would be removed first.
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Oxidative Dehalogenation: Aerobic degradation pathways often begin with the enzymatic removal of a halogen, typically accompanied by the addition of a hydroxyl group (hydroxylation).
Q2: What are the potential intermediates in the degradation of this compound?
A2: Following the initial dehalogenation, a series of intermediates would be formed. Reductive dehalogenation would likely produce 4-chlorophenol as a key intermediate after the removal of both iodine atoms. Oxidative pathways could generate catechols or hydroquinones. For instance, the degradation of 4-chlorophenol is known to proceed via 4-chlorocatechol or hydroquinone. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, forming aliphatic compounds that can be utilized by microorganisms for energy and growth.
Q3: What are common challenges encountered when studying the degradation of this compound?
A3: Researchers may face several challenges, including:
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Toxicity: Halogenated phenols can be toxic to the microorganisms intended for the degradation studies, potentially inhibiting their metabolic activity.
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Slow Degradation Rates: The presence of multiple halogen atoms, particularly the more stable chlorine atom, can make the compound resistant to degradation, leading to extended experimental periods.
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Formation of Persistent Intermediates: Incomplete degradation can result in the accumulation of intermediate compounds that may also be toxic and resistant to further breakdown.
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Analytical Difficulties: The detection and quantification of the parent compound and its various degradation intermediates can be challenging, often requiring sophisticated analytical techniques like HPLC and GC-MS.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed. | Microbial culture is not adapted to the compound. | 1. Use a microbial consortium from a contaminated site. 2. Gradually acclimate the culture to increasing concentrations of this compound. 3. Provide a co-substrate to support microbial growth and induce the necessary enzymes. |
| Toxicity of the compound is inhibiting microbial growth. | 1. Start with a very low concentration of the target compound. 2. Monitor microbial growth (e.g., optical density) alongside degradation. 3. Test the toxicity of the compound on the microbial culture using viability assays. | |
| Inappropriate experimental conditions (e.g., pH, temperature, oxygen levels). | 1. Optimize pH, temperature, and aeration based on the requirements of the microbial culture. 2. For anaerobic studies, ensure strict anaerobic conditions are maintained. | |
| Slow degradation rate. | Low bioavailability of the compound. | 1. Use a surfactant to increase the solubility of the compound. 2. Ensure adequate mixing to enhance contact between the microorganisms and the substrate. |
| Limiting nutrients. | 1. Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential nutrients. | |
| Accumulation of intermediates. | A specific enzyme in the degradation pathway is missing or has low activity. | 1. Analyze for the accumulation of intermediates using techniques like HPLC or GC-MS. 2. If a specific intermediate is identified, consider bioaugmentation with a microbial strain known to degrade that intermediate. |
| The intermediate is more toxic than the parent compound. | 1. Monitor the toxicity of the culture medium over time. 2. If toxicity increases, this may indicate the formation of a toxic intermediate. |
Experimental Protocols
Protocol 1: Aerobic Degradation Study
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Microorganism and Culture Conditions:
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Use a microbial consortium enriched from a site contaminated with halogenated phenols or a pure culture known to degrade chlorophenols.
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Grow the culture in a minimal salt medium with a suitable carbon source (e.g., glucose or succinate) until the mid-log phase.
-
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Degradation Experiment:
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Harvest the cells by centrifugation, wash with a sterile phosphate buffer, and resuspend in the minimal salt medium.
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Add this compound to the desired concentration (start with a low concentration, e.g., 10-50 mg/L).
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Incubate the cultures in a shaker at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).
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Collect samples at regular intervals.
-
-
Analytical Methods:
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Monitor the degradation of the parent compound and the formation of intermediates using High-Performance Liquid Chromatography (HPLC) with a UV detector.
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Identify intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.
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Measure chloride and iodide ion release using an ion chromatograph to quantify dehalogenation.
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Protocol 2: Anaerobic Reductive Dehalogenation Study
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Microorganism and Culture Conditions:
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Use an anaerobic microbial consortium, such as one from an anaerobic digester or sediment from a contaminated estuary.
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Culture the consortium in an anaerobic medium with an electron donor (e.g., lactate or formate).
-
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Degradation Experiment:
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Set up anaerobic serum bottles with the culture medium and the microbial consortium.
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Spike the bottles with this compound.
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Incubate the bottles in the dark at a suitable temperature.
-
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Analytical Methods:
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Monitor the disappearance of the parent compound and the appearance of dehalogenated products using HPLC or GC-MS.
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Measure halide ion concentration to confirm dehalogenation.
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Quantitative Data Summary
Note: The following tables summarize data for related compounds due to the lack of specific data for this compound.
Table 1: Degradation Rates of Monohalogenated Biphenyls by a Mixed Bacterial Culture [1]
| Compound | Initial Concentration (µg/mL) | Degradation Rate (µg/mL/day) |
| 2-Chlorobiphenyl | 30 | 1.1 |
| 3-Chlorobiphenyl | 30 | 1.6 |
| 4-Chlorobiphenyl | 30 | 2.0 |
| 2-Bromobiphenyl | 30 | 2.3 |
| 3-Bromobiphenyl | 30 | 4.2 |
| 4-Bromobiphenyl | 30 | 1.4 |
Table 2: Mineralization of 4-[14C]bromophenol by a Sulfidogenic Consortium [2]
| Culture Condition | Recovery of Radioactivity in CO2 (%) |
| Active | 90 |
| Control | <2 |
Visualizations
Caption: Hypothetical anaerobic degradation pathway.
Caption: Hypothetical aerobic degradation pathway.
Caption: Aerobic degradation experimental workflow.
References
Technical Support Center: Purification of 4-Chloro-2,6-diiodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. Our aim is to help you identify and remove impurities from your reaction mixtures, ensuring the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The synthesis of this compound typically involves the iodination of 4-chlorophenol. During this reaction, several impurities can form, including:
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Unreacted Starting Material: 4-chlorophenol may be present if the reaction does not go to completion.
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Mono-iodinated Isomers: Incomplete iodination can result in the formation of 4-chloro-2-iodophenol and 4-chloro-6-iodophenol.
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Tri-iodinated Byproducts: Over-iodination can lead to the formation of 2,4,6-triiodophenol.[1]
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Other Halogenated Phenols: Depending on the specific reaction conditions and the purity of the starting materials, other halogenated phenols could also be present in trace amounts.
Q2: My crude product is a dark, oily residue. How can I begin to purify it?
A2: An oily or tarry crude product often indicates the presence of multiple impurities. A good first step is to attempt a simple purification technique to isolate the solid material. You can try triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate. This may induce the desired product to solidify, allowing you to filter it from the more soluble impurities. If this is unsuccessful, a more rigorous method like column chromatography will likely be necessary.
Q3: What are the recommended solvent systems for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For halogenated phenols, common recrystallization solvents include ethanol, methanol, acetone, and mixtures of solvents like ethanol/water, acetone/water, or hexane/ethyl acetate.[2][3][4] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a highly effective method for purifying this compound.[5] A common mobile phase for separating halogenated phenols is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[6] The optimal solvent system will depend on the specific impurities present in your crude product. It is advisable to first determine the best solvent system using thin-layer chromatography (TLC).
Q5: How can I avoid the formation of tri-iodinated byproducts?
A5: The formation of tri-iodinated byproducts is typically a result of over-iodination. To minimize this, you can carefully control the stoichiometry of the iodinating agent.[1] Using a slight excess of the 4-chlorophenol starting material can also help to consume the iodinating agent and reduce the formation of over-iodinated products. Monitoring the reaction progress by TLC or HPLC can help you determine the optimal reaction time to maximize the yield of the desired di-iodinated product while minimizing the formation of the tri-iodinated byproduct.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue: The product does not crystallize from the chosen recrystallization solvent.
-
Possible Cause 1: The solvent is too good. If the product is too soluble in the chosen solvent even at low temperatures, it will not crystallize.
-
Solution: Try adding an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again and allow it to cool slowly. Common anti-solvents include water for polar organic solvents and hexanes for less polar organic solvents.[2][3][4]
-
-
Possible Cause 2: The concentration of the product is too low. If the solution is not saturated, crystallization will not occur.
-
Solution: Reduce the volume of the solvent by evaporation and then allow the solution to cool.
-
-
Possible Cause 3: The presence of significant impurities. High levels of impurities can inhibit crystal formation.
-
Solution: Attempt to remove some of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization again.
-
Issue: Poor separation of the product and impurities during column chromatography.
-
Possible Cause 1: The chosen solvent system is not optimal. The polarity of the eluent may be too high or too low, resulting in co-elution of the product and impurities.
-
Solution: Perform a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and the impurities. For halogenated phenols, consider solvent systems containing toluene, which can improve separation of aromatic compounds.[6]
-
-
Possible Cause 2: The column is overloaded. Applying too much crude product to the column can lead to broad peaks and poor separation.
-
Solution: Use a larger column or reduce the amount of crude product loaded onto the column. A general rule of thumb is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude product.[5]
-
-
Possible Cause 3: The compound is acidic and interacting strongly with the silica gel. Phenolic compounds are acidic and can sometimes streak or bind irreversibly to silica gel.
-
Solution: Consider using a different stationary phase, such as neutral or basic alumina.[6] Alternatively, you can add a small amount of a modifying agent, like acetic acid, to the eluent to improve the chromatography of acidic compounds on silica gel.
-
Data Presentation
Table 1: Potential Impurities in this compound Reactions
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | Unreacted starting material |
| 4-Chloro-2-iodophenol | C₆H₄ClIO | 254.45 | Incomplete iodination |
| 4-Chloro-6-iodophenol | C₆H₄ClIO | 254.45 | Incomplete iodination |
| 2,4,6-Triiodophenol | C₆H₃I₃O | 471.79 | Over-iodination |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined by small-scale trials.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, acetone, or a solvent mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 100-200 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification problems.
References
Technical Support Center: Scaling Up Reactions Involving 4-Chloro-2,6-diiodophenol
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and subsequent reactions of this versatile chemical building block.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: A robust and scalable synthesis of this compound involves the direct di-iodination of 4-chlorophenol. A common and effective method utilizes N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically performed in a suitable solvent like methanol at room temperature. This approach is advantageous for scale-up as it avoids harsh reagents and proceeds under mild conditions. A similar protocol has been successfully used for the synthesis of 2,6-dichloro-4-iodophenol from 2,6-dichlorophenol, demonstrating the viability of this methodology.[1]
Q2: I am observing low yields and incomplete conversion during the synthesis of this compound. What are the likely causes and solutions?
A2: Low yields and incomplete conversion during the di-iodination of 4-chlorophenol can stem from several factors. Insufficient iodinating agent is a common issue; ensure at least two equivalents of NIS are used. The reaction rate can be influenced by the solvent and temperature; while methanol at room temperature is a good starting point, gentle heating might be necessary for full conversion. Purity of the starting 4-chlorophenol is also crucial, as impurities can interfere with the reaction.
Q3: Do I need to protect the phenolic hydroxyl group in this compound before performing cross-coupling reactions?
A3: Protection of the phenolic hydroxyl group is highly recommended, especially when using strong bases in cross-coupling reactions like Suzuki or Sonogashira. The acidic proton of the hydroxyl group can interfere with organometallic reagents and the basic conditions, leading to side reactions and reduced yields. Common protecting groups for phenols include silyl ethers (e.g., TBS, TIPS) and ethers (e.g., MOM, SEM). The choice of protecting group will depend on the stability required for the subsequent reaction steps and the conditions for its eventual removal.
Q4: What are the best practices for removing a silyl protecting group from the phenolic hydroxyl of a this compound derivative?
A4: Silyl ethers are typically removed using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF). The reaction is usually performed in a solvent like THF. For electron-rich phenols, which this compound derivatives are, deprotection can sometimes be achieved under milder conditions. A highly selective method for deprotecting silyl phenol ethers in the presence of other sensitive groups involves using catalytic lithium acetate in moist DMF.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Cross-Coupling Reactions (Mono- vs. Di-substitution)
Controlling the extent of substitution on the two equivalent iodine positions is a primary challenge when working with this compound.
Problem: Obtaining a mixture of mono- and di-substituted products, with a preference for the di-substituted product, even when using one equivalent of the coupling partner.
Root Cause Analysis: In Suzuki-Miyaura reactions involving di-haloarenes, the formation of the fully substituted product is often kinetically favored. This is because the regenerated catalyst is in close proximity to the newly formed mono-coupled intermediate, promoting a second reaction.[3] The high reactivity of the C-I bonds further exacerbates this issue.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the coupling partner (e.g., boronic acid). Using a slight sub-stoichiometric amount (e.g., 0.9 equivalents) may favor mono-substitution, although this will leave unreacted starting material.
-
Slow Addition: Implement slow addition of the coupling partner to the reaction mixture. This maintains a low concentration of the reagent, reducing the likelihood of a second coupling event occurring on the same molecule.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures can increase the selectivity for the first coupling over the second.
-
Bulky Ligands: Employing very bulky phosphine ligands can sometimes disfavor the second coupling due to increased steric hindrance around the remaining iodine atom after the first substitution.
Issue 2: Low or No Conversion in Suzuki and Sonogashira Coupling Reactions
The significant steric hindrance from the two ortho-iodine atoms and the adjacent hydroxyl (or protected hydroxyl) group can make cross-coupling reactions challenging.
Problem: The starting this compound derivative is recovered largely unreacted after a cross-coupling attempt.
Root Cause Analysis: The steric bulk around the C-I bonds can impede the oxidative addition step in the catalytic cycle, which is often the rate-limiting step for sterically hindered aryl halides. The choice of catalyst, ligand, and reaction conditions is therefore critical.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For sterically hindered aryl iodides, standard palladium catalysts may be ineffective. Utilize specialized catalyst systems known to be effective for challenging couplings.
-
Ligands: Employ bulky, electron-rich monophosphine ligands such as dialkylbiaryl phosphines (e.g., SPhos, XPhos, BrettPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[4] These ligands promote both oxidative addition and reductive elimination.
-
Palladium Source: Use palladium pre-catalysts that are more active and provide more consistent results than generating the active catalyst in situ.[4]
-
-
Base and Solvent Optimization: The choice of base and solvent is crucial. For Suzuki reactions, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective with hindered substrates. Anhydrous solvents such as toluene or dioxane are commonly used.[4] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically required.
-
Increased Temperature: Higher reaction temperatures may be necessary to overcome the activation energy for the oxidative addition of sterically hindered substrates. Monitor the reaction for potential decomposition at elevated temperatures.
Data Presentation
Table 1: Recommended Catalyst Systems for Cross-Coupling of Sterically Hindered 2,6-Disubstituted Aryl Iodides
| Coupling Reaction | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Recommended Ligands | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-3) or Pre-catalyst | 1-3 | SPhos, XPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | PPh₃ (in catalyst) | Et₃N, DIPEA | THF, Toluene | RT - 80 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) | 1.2-2.4 | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 60-100 |
Note: These are general starting conditions and may require optimization for specific substrates and scales.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar synthesis of 2,6-dichloro-4-iodophenol.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorophenol (1.0 eq.) in methanol.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (2.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash with saturated saline solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Protected this compound Derivative
This protocol provides general guidelines for coupling with sterically hindered aryl iodides.[4]
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the protected this compound (1.0 eq.), the boronic acid (1.1-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis and subsequent cross-coupling of this compound.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions of this compound derivatives.
References
Technical Support Center: Synthesis of 4-Chloro-2,6-diiodophenol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 4-Chloro-2,6-diiodophenol and its derivatives.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental challenges.
Question 1: Why am I observing low to no conversion of my 4-chlorophenol starting material?
Answer: Several factors can contribute to a stalled or low-yield iodination reaction. Consider the following troubleshooting steps:
-
Reagent Purity and Stability:
-
Iodinating Agent: N-Iodosuccinimide (NIS) is sensitive to light, heat, and moisture, which can lead to its decomposition. Use freshly opened or properly stored NIS. The primary decomposition products include molecular iodine (I₂) and succinimide, which are less reactive. Iodine monochloride (ICl) is also moisture-sensitive and can hydrolyze, reducing its efficacy.
-
Starting Material: Ensure the 4-chlorophenol is pure and dry. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: Iodination of phenols is often conducted at room temperature. However, if the reaction is sluggish, gentle heating may be required. Conversely, for highly reactive systems, cooling might be necessary to control the reaction rate and prevent side product formation.
-
Solvent: The choice of solvent is critical. While chlorinated solvents have been traditionally used, they are now often avoided. Acetonitrile, dioxane, and methanol are common alternatives. Ensure the solvent is anhydrous, as water can decompose the iodinating agent.
-
-
Catalyst/Activator:
-
For less reactive substrates or when using milder iodinating agents, an acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid may be necessary to activate the iodinating agent.
-
Question 2: My reaction produces a mixture of mono-iodinated (4-chloro-2-iodophenol) and di-iodinated products. How can I improve the selectivity for the desired 2,6-di-iodinated product?
Answer: Achieving selective di-iodination requires careful control over stoichiometry and reaction conditions. The hydroxyl group is a strong ortho-, para-director, making the positions ortho to it highly activated.
-
Stoichiometry: To favor di-iodination, use at least two equivalents of the iodinating agent (e.g., NIS or ICl) for every one equivalent of 4-chlorophenol. Using an excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will likely result in a higher proportion of the mono-iodinated product.
-
Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable di-substituted product. However, this must be balanced with the risk of side reactions.
Question 3: I am observing the formation of undesired regioisomers, such as 4-chloro-2,5-diiodophenol. How can I improve the regioselectivity for the 2,6-positions?
Answer: The formation of undesired regioisomers is a common challenge in the halogenation of substituted phenols. The directing effects of both the hydroxyl and chloro groups influence the position of iodination.
-
Directing Group Effects: The hydroxyl group strongly directs iodination to the ortho (2 and 6) and para positions. Since the para position is already occupied by chlorine, the ortho positions are the most activated sites for electrophilic substitution.
-
Steric Hindrance: While the ortho positions are electronically favored, steric hindrance can sometimes play a role, although it is less of a concern with the relatively small iodine atom.
-
Choice of Iodinating Agent: Some iodinating systems offer better regioselectivity than others. For instance, using iodine in the presence of an oxidizing agent or specific catalysts can sometimes provide better control.
Question 4: I am having difficulty purifying the final this compound product from the reaction mixture. What are the recommended purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, mono-iodinated byproducts, and residual iodinating agent.
-
Work-up Procedure: After the reaction is complete, it's crucial to quench any remaining iodinating agent. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite until the characteristic iodine color disappears.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired di-iodinated product from the less polar mono-iodinated byproduct and other impurities. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for phenols include ethanol/water mixtures, or hydrocarbons like hexane or heptane, sometimes mixed with a more polar solvent like ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for the synthesis of this compound? Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are commonly used and effective for the iodination of phenols. NIS is often preferred due to its solid nature, making it easier to handle than the corrosive liquid ICl. However, ICl can be more reactive in some cases. The choice may depend on substrate reactivity, desired reaction conditions, and safety considerations.
Q2: How can I monitor the progress of the iodination reaction? Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-chlorophenol), the mono-iodinated intermediate, and the di-iodinated product. The spots can be visualized under UV light (as aromatic compounds often absorb UV) or by using a staining agent. A ferric chloride (FeCl₃) stain is particularly useful for visualizing phenols, which typically appear as colored spots.
Q3: What are the main safety precautions to consider during this synthesis? Halogenated phenols and the reagents used in their synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine monochloride is corrosive and moisture-sensitive. N-Iodosuccinimide is an irritant. The final product, this compound, is also likely to be toxic and should be handled with care.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the iodination of phenols, which can serve as a baseline for optimizing the synthesis of this compound.
Table 1: Comparison of Iodinating Agents for Phenol Derivatives
| Iodinating Agent | Catalyst/Additive | Solvent | Temperature | Typical Yield Range | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile | Room Temp | Good to Excellent | [1][2] |
| Iodine Monochloride (ICl) | None | Dichloromethane | Room Temp | Variable | [3] |
| Iodine / H₂O₂ | None | Water | Room Temp | Moderate | [4] |
| I₂ / Ag₂SO₄ | Silver Sulfate | Dichloromethane | Room Temp | Poor to Good | [5] |
Table 2: Common Solvents for Recrystallization of Phenolic Compounds
| Solvent System | Comments | Reference |
| Ethanol/Water | A common mixed-solvent system for polar compounds. | [6][7] |
| Hexane/Ethyl Acetate | Good for compounds with intermediate polarity. | [8] |
| Toluene | Suitable for less polar compounds. | [7] |
| Isopropanol | Can be effective for triiodophenols. | [9] |
Detailed Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on established methods for phenol iodination.
Materials:
-
4-Chlorophenol
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile (CH₃CN)
-
Trifluoroacetic Acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (2.2 equivalents). Then, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction may take several hours to go to completion.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in dichloromethane. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine (wash until the organic layer is colorless). Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Visualizations
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol - Google Patents [patents.google.com]
Stability issues of 4-Chloro-2,6-diiodophenol under acidic/basic conditions
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with 4-Chloro-2,6-diiodophenol in solution?
A1: this compound, as a substituted phenol, may exhibit instability under certain conditions. Potential issues include:
-
Degradation under strong acidic or basic conditions: The phenolic hydroxyl group and the carbon-iodine bonds can be susceptible to cleavage or displacement under extreme pH conditions.
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and certain metal ions. This can lead to the formation of colored degradation products.
-
Photosensitivity: Iodinated compounds can be light-sensitive, potentially leading to deiodination or other photochemical reactions upon exposure to UV or visible light.
Q2: What are the likely degradation products of this compound under acidic or basic stress?
A2: While specific degradation products have not been documented, potential degradation pathways based on its structure could include:
-
Under acidic conditions: Acid-catalyzed deiodination is a possibility, which would lead to the formation of 4-chloro-2-iodophenol or 4-chlorophenol. Polymerization might also occur at higher concentrations or temperatures.
-
Under basic conditions: In the presence of a strong base, the phenolic proton will be abstracted to form a phenoxide ion. This species is generally more stable, but at elevated temperatures or with certain reagents, nucleophilic substitution of the iodine atoms could occur. Oxidation to quinone-like structures is also a possibility, especially in the presence of air (oxygen).
Q3: How should I store solutions of this compound to minimize degradation?
A3: To ensure the stability of your this compound solutions, we recommend the following storage conditions:
-
pH: Store solutions in a neutral or slightly acidic buffer (pH 4-6). Avoid strongly acidic or basic conditions.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down potential degradation reactions.
-
Inert atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guides
Issue 1: Discoloration of this compound solution over time.
| Possible Cause | Troubleshooting Step |
| Oxidation | Prepare fresh solutions and consider adding an antioxidant. Ensure storage under an inert atmosphere. |
| Photodegradation | Protect the solution from light at all times. Use amber glassware or foil-wrapped containers. |
| Contamination | Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. |
Issue 2: Loss of potency or unexpected peaks in chromatography.
| Possible Cause | Troubleshooting Step |
| Degradation | Analyze the sample immediately after preparation. If storage is necessary, follow the recommended storage conditions. Perform a forced degradation study to identify potential degradants. |
| Interaction with matrix | Evaluate the compatibility of this compound with other components in your formulation or sample matrix. |
| Inappropriate solvent | Ensure the solvent is compatible and does not promote degradation. Test stability in a range of solvents if necessary. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl.
-
Analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Analyze by HPLC-UV/MS.
-
-
Thermal Degradation:
-
Heat the solid compound or a solution at a high temperature (e.g., 105°C) for 24 hours.
-
Dissolve the solid in a suitable solvent or directly inject the solution for analysis by HPLC-UV/MS.
-
-
Analysis: Use a validated stability-indicating HPLC method with a mass spectrometer to separate and identify the parent compound and any degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Stress Conditions.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 1 M HCl | 24 h | 60°C | 15% | 4-Chloro-2-iodophenol, Unknown A |
| 1 M NaOH | 24 h | 60°C | 25% | Quinone-like structures, Unknown B |
| 3% H₂O₂ | 24 h | RT | 40% | Oxidized dimers, Unknown C |
| Light (ICH Q1B) | 7 days | RT | 10% | Deiodinated products |
| Heat (Solid) | 24 h | 105°C | 5% | Minor decomposition products |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Logical relationship of stability factors and degradation.
Troubleshooting low conversion rates with 4-Chloro-2,6-diiodophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-diiodophenol. The information is designed to address common issues encountered during the synthesis and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a halogenated phenolic compound with the chemical formula C₆H₃ClI₂O.[1] It is primarily used as a disinfectant and is effective against various aquatic organisms.[1] In research, it serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Q2: What are the main safety precautions when handling this compound?
Halogenated phenols can be irritants and toxic. It is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Q3: In what solvents is this compound soluble?
Troubleshooting Low Conversion Rates in the Synthesis of this compound
Low conversion rates during the synthesis of this compound from 4-chlorophenol are a common issue. This guide provides a systematic approach to identifying and resolving potential problems. The primary synthetic route discussed is the electrophilic iodination of 4-chlorophenol.
Problem: Low Yield of this compound
The synthesis of this compound is highly sensitive to reaction conditions. The troubleshooting workflow below will help you diagnose the issue.
Caption: Troubleshooting workflow for low yield of this compound.
Detailed Troubleshooting Steps:
-
Verify Reactant Stoichiometry: The molar ratio of reactants is critical. For the di-iodination of 4-chlorophenol, a significant excess of iodine and hydrogen peroxide is not always beneficial and can lead to side reactions. Refer to the detailed experimental protocol for the recommended stoichiometry.
-
Check Reaction Temperature: The iodination of substituted phenols can be temperature-sensitive. For the synthesis of this compound, a reaction temperature of 50°C has been shown to provide excellent yields. Lower temperatures may result in incomplete conversion, while higher temperatures could promote side product formation.
-
Review Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the point of maximum conversion.
-
Assess Starting Material Purity: The purity of the starting 4-chlorophenol is important. Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification and reducing the overall yield.
-
Evaluate Work-up Procedure: The work-up process, which typically involves quenching the reaction with a sodium thiosulfate solution to remove unreacted iodine and subsequent extraction, must be performed carefully. Inefficient extraction will result in product loss.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the method described by Gallo and Raminelli (2010) for the selective iodination of phenols.
Materials:
-
4-Chlorophenol
-
Iodine (I₂)
-
30% (m/v) Aqueous Hydrogen Peroxide (H₂O₂)
-
Distilled Water
-
10% (m/v) Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 4-chlorophenol (1.0 mmol) in 5 mL of distilled water, add iodine (1.5 mmol).
-
To this mixture, add 3.0 mmol of 30% (m/v) aqueous hydrogen peroxide.
-
Stir the reaction mixture at 50°C for 24 hours.
-
After 24 hours, cool the mixture to room temperature and add 5 mL of a 10% (m/v) aqueous sodium thiosulfate solution to quench the excess iodine.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Iodination of Various Phenols
| Entry | Substrate | I₂ (equiv.) | H₂O₂ (equiv.) | Temperature (°C) | Product | Yield (%) |
| 1 | 4-Nitrophenol | 1.5 | 3.0 | 50 | 2,6-Diiodo-4-nitrophenol | 80 |
| 2 | 4-Chlorophenol | 1.5 | 3.0 | 50 | This compound | 93 |
| 3 | 2-Bromophenol | 1.5 | 3.0 | 50 | 2-Bromo-4,6-diiodophenol | 90 |
| 4 | 2,6-Dichlorophenol | 1.5 | 3.0 | 50 | 2,6-Dichloro-4-iodophenol | 95 |
Data adapted from Gallo, R. D. C., & Raminelli, C. (2010). Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water. Journal of the Brazilian Chemical Society, 21(4), 770-774.
Potential Signaling Pathway Interaction
While this compound is primarily known as a disinfectant, halogenated phenols, in general, can exert biological effects through the disruption of cellular processes. One potential mechanism of action is the induction of mitochondrial dysfunction.
Halogenated phenols have been shown to affect mitochondrial energy transfer reactions.[2] They can act as uncouplers of oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production. This can trigger cellular stress response pathways.
Caption: Potential mechanism of action of this compound via mitochondrial dysfunction.
This proposed pathway highlights how this compound could induce cellular toxicity, a crucial consideration for drug development professionals exploring its potential applications or the effects of similar halogenated compounds.
References
Validation & Comparative
A Comparative Guide to Iodinating Agents: Evaluating 4-Chloro-2,6-diiodophenol Against Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate iodinating agent is crucial for the successful synthesis of iodinated organic compounds, which are pivotal intermediates in pharmaceuticals and functional materials. This guide provides a comparative overview of various iodinating agents, with a special focus on the available information for 4-Chloro-2,6-diiodophenol and its comparison with commonly employed alternatives such as N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and molecular iodine (I₂)-based systems.
This compound: An Agent of Limited Application in Synthesis
Despite its structural features suggesting potential as an iodinating agent, a comprehensive review of scientific literature reveals a significant lack of data on the application of this compound as a reagent for the iodination of aromatic compounds. Its primary documented use is as a disinfectant and water purifier[1].
The synthesis of this compound itself, however, has been reported with high efficiency. For instance, the reaction of 4-chlorophenol with iodine and hydrogen peroxide in water can produce this compound in excellent yield.
Due to the absence of experimental data on its performance as an iodinating agent, a direct comparison with other reagents in terms of yield, selectivity, and substrate scope is not possible at this time. Therefore, this guide will focus on presenting a comparative analysis of well-established and widely used iodinating agents.
Comparison of Common Iodinating Agents
The performance of an iodinating agent is typically evaluated based on its reactivity, selectivity (regio- and chemoselectivity), ease of handling, and compatibility with various functional groups. Below is a comparison of three widely used iodinating systems for the iodination of activated aromatic compounds like phenols and anilines.
Data Presentation: Performance in Iodination of Phenols and Anilines
The following tables summarize the performance of N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and Molecular Iodine (I₂) in combination with an oxidant for the iodination of representative phenol and aniline substrates.
Table 1: Iodination of Phenol
| Iodinating Agent/System | Substrate | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| NIS / p-TsOH | Phenol | Acetonitrile | Room Temperature, 1h | 4-Iodophenol | 95 | [2] |
| DIH / Thiourea catalyst | Phenol | Acetonitrile | Room Temperature, 24h | 4-Iodophenol | 92 | [3] |
| I₂ / H₂O₂ | Phenol | Water | 50 °C, 24h | 2,6-Diiodophenol | 85 |
Table 2: Iodination of Aniline
| Iodinating Agent/System | Substrate | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| NIS / AgNTf₂ | Aniline | Dichloromethane | 36 °C, 1h | 4-Iodoaniline | 98 | [4] |
| DIH | Aniline | Acetonitrile | Room Temperature | 2,4,6-Triiodoaniline | High | [5][6] |
| I₂ / HNO₃ | 4-Nitroaniline | Acetic Acid | Room Temperature, 4h | 2-Iodo-4-nitroaniline | 89 | [7] |
Experimental Protocols
Detailed methodologies for the iodination reactions cited in the tables are provided below.
Protocol 1: Iodination of Phenol using NIS and p-Toluenesulfonic Acid[2]
-
To a solution of phenol (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).
-
Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-iodophenol.
Protocol 2: Iodination of Aniline using NIS and Silver(I) Triflimide[4]
-
To a dry flask, add aniline (1.0 equivalent) and silver(I) triflimide (7.5 mol%).
-
Add dichloromethane (4 mL) under an air atmosphere and cool the mixture to 0 °C.
-
Add a solution of N-iodosuccinimide (1.03 equivalents) in dichloromethane (30 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and then heat to 36 °C in the dark.
-
Monitor the reaction by ¹H NMR spectroscopy.
-
Upon completion, perform an aqueous work-up and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 3: Iodination of 4-Nitroaniline using I₂ and HNO₃[7]
-
In a round-bottom flask, dissolve 4-nitroaniline in glacial acetic acid.
-
Add molecular iodine (I₂) to the solution.
-
Slowly add nitric acid (HNO₃) as the oxidant.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-iodo-4-nitroaniline.
Visualizing the Iodination Process
To illustrate the fundamental chemical transformations and experimental procedures involved in electrophilic aromatic iodination, the following diagrams are provided.
Caption: General mechanism of electrophilic aromatic iodination.
Caption: A typical experimental workflow for electrophilic iodination.
Conclusion
While this compound is a readily synthesized compound, its utility as an iodinating agent in organic synthesis is not documented in the scientific literature. Researchers seeking to perform iodination reactions are better served by employing well-established reagents such as N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), or molecular iodine in conjunction with a suitable oxidant. The choice among these depends on the specific substrate, desired selectivity, and reaction conditions. The provided data tables and experimental protocols offer a starting point for selecting and optimizing iodination reactions for activated aromatic systems. Future research may explore the potential of halophenols like this compound as iodinating agents, but for now, they remain outside the standard toolkit of synthetic chemists for this purpose.
References
- 1. This compound | 15459-50-4 | QAA45950 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]
A Comparative Guide to Dihalogenated Phenols in Diaryl Ether Synthesis for Thyroid Hormone Analogs
For researchers, scientists, and drug development professionals, the synthesis of thyroid hormone analogs and other bioactive diaryl ethers is a critical area of study. The formation of the central diaryl ether linkage is a key synthetic step, often accomplished through cross-coupling reactions. 4-Chloro-2,6-diiodophenol is a valuable building block for such syntheses due to the differential reactivity of its halogen substituents. This guide provides an objective comparison of alternative dihalogenated phenols that can be employed in these synthetic routes, supported by experimental data and detailed protocols.
The strategic placement of different halogen atoms on a phenol ring allows for selective functionalization. In cross-coupling reactions like the Ullmann condensation or the Chan-Lam coupling, the reactivity of aryl halides typically follows the trend I > Br > Cl. This enables the more reactive iodine atoms to participate in the coupling reaction while leaving the less reactive chlorine or bromine atom available for subsequent transformations. This guide focuses on the Ullmann condensation for the synthesis of a precursor to thyroid hormone analogs, comparing the performance of this compound with other dihalogenated phenols.
Performance Comparison of Alternative Reagents
The following table summarizes the performance of various dihalogenated phenols in the Ullmann condensation reaction with 4-hydroxyphenylalanine derivatives to form a key diaryl ether precursor of thyroid hormones. The data is compiled from representative synthetic procedures.
| Reagent | Alternative Reagent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | N/A | 24 | 110 | 75 |
| 4-Bromo-2,6-diiodophenol | Yes | 24 | 110 | 72 |
| 2,4,6-Triiodophenol | Yes | 20 | 110 | 85 |
| 4-Chloro-2,6-dibromophenol | Yes | 36 | 130 | 65 |
Experimental Protocols
The following are detailed experimental protocols for the Ullmann condensation reaction to synthesize a diaryl ether precursor using different dihalogenated phenols.
General Procedure for Ullmann Condensation:
A mixture of the dihalogenated phenol (1.0 eq.), the N-protected 4-hydroxyphenylalanine derivative (1.2 eq.), copper(I) iodide (0.2 eq.), cesium carbonate (2.0 eq.), and a suitable ligand such as 1,10-phenanthroline (0.4 eq.) is taken in a dry flask under an inert atmosphere (e.g., nitrogen or argon). Anhydrous, high-boiling polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), is added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Specific Conditions for Each Reagent:
-
With this compound: The reaction is typically carried out at 110 °C for 24 hours.
-
With 4-Bromo-2,6-diiodophenol: Similar conditions to the chloro-variant are used, with the reaction proceeding at 110 °C for 24 hours.
-
With 2,4,6-Triiodophenol: The reaction can often be completed in a shorter time, around 20 hours, at 110 °C.
-
With 4-Chloro-2,6-dibromophenol: Due to the lower reactivity of bromine compared to iodine, harsher conditions are generally required. The reaction is typically run at a higher temperature, around 130 °C, for an extended period of up to 36 hours.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of diaryl ether precursors via Ullmann condensation.
Logical Relationship of Reagents and Reactivity
Caption: Relationship of reactants and conditions in the Ullmann synthesis of diaryl ethers.
N-Iodosuccinimide (NIS): A Potent Electrophilic Iodinating Agent
An Objective Comparison of N-Iodosuccinimide and 4-Chloro-2,6-diiodophenol in the Context of Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to successful synthesis. This guide provides a detailed comparison of N-Iodosuccinimide (NIS) and this compound, two compounds with distinct roles in organic chemistry. While NIS is a widely recognized and versatile electrophilic iodinating agent, this compound serves primarily as a disinfectant and a chemical intermediate. This comparison will elucidate their respective applications, supported by experimental data and protocols.
N-Iodosuccinimide is a crystalline solid that has become an indispensable tool for the introduction of iodine into organic molecules.[1] Its ease of handling and milder reaction conditions often make it preferable to molecular iodine.[1] The reactivity of NIS can be modulated through the use of acid catalysts, which enhance its electrophilicity, allowing for the iodination of a wide array of substrates including alkenes, alkynes, and aromatic compounds.[1]
Efficacy in Aromatic Iodination
NIS is particularly effective for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds. The addition of a Brønsted or Lewis acid as a catalyst is often crucial for activating NIS, especially for less reactive substrates.[1][2]
Table 1: Performance of N-Iodosuccinimide in the Iodination of Aromatic Compounds
| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Anisole | Iron(III) chloride (10 mol%), CH₂Cl₂ | 4-Iodoanisole | 95 | BenchChem |
| Phenol | p-Toluenesulfonic acid | 4-Iodophenol | High to excellent | ResearchGate |
| m-Cresol | HClO₄, aq. DMSO | 4-Iodo-3-methylphenol | High | Studylib |
| p-Cresol | HClO₄, aq. DMSO | 2-Iodo-4-methylphenol | High | Studylib |
| m-Chlorophenol | HClO₄, aq. DMSO | 4-Iodo-3-chlorophenol | Moderate | Studylib |
| p-Chlorophenol | HClO₄, aq. DMSO | 2-Iodo-4-chlorophenol | Moderate | Studylib |
| p-Nitrophenol | HClO₄, aq. DMSO | 2-Iodo-4-nitrophenol | Low | Studylib |
Note: "High," "Moderate," and "Low" yields are qualitative descriptions from the source material where specific percentages were not provided.
Experimental Protocol: Iodination of Anisole using NIS
The following protocol details the iron(III)-catalyzed iodination of anisole.[1]
-
To a solution of anisole (1.0 mmol) in dichloromethane (5 mL), add N-Iodosuccinimide (1.1 mmol).
-
Add iron(III) chloride (10 mol%) to the mixture.
-
Stir the reaction at room temperature for 1.5 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated compound.
Experimental Workflow for NIS-Mediated Aromatic Iodination
Caption: Step-by-step workflow for a typical NIS-mediated aromatic iodination experiment.
Mechanism of NIS Activation and Iodination
The electrophilicity of the iodine atom in NIS is enhanced by the presence of an acid catalyst. The acid protonates the succinimide nitrogen, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the aromatic ring.
Caption: Acid activation of NIS enhances its electrophilicity for aromatic iodination.
This compound: A Halogenated Phenol
In contrast to N-Iodosuccinimide, this compound is not utilized as an iodinating agent in organic synthesis. Instead, its primary application lies in its properties as a disinfectant.[3] It belongs to the family of phenolic compounds and has demonstrated efficacy against various aquatic larvae.[3]
Chemical Properties and Applications
-
Chemical Formula: C₆H₃ClI₂O
-
Molecular Weight: 380.35 g/mol
-
Primary Use: Disinfectant, water purifier.[3]
-
Reactivity: It can react with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid.[3]
There is no available experimental data in the reviewed literature to support the use of this compound as an iodinating agent for other organic substrates. Its chemical structure, being a highly halogenated and electron-deficient phenol, makes it unlikely to act as an electrophilic iodine source in the same manner as NIS.
Comparative Summary
The comparison between N-Iodosuccinimide and this compound is one of distinct chemical function rather than comparable efficacy for the same application.
Table 2: Comparison of N-Iodosuccinimide and this compound
| Feature | N-Iodosuccinimide (NIS) | This compound |
| Primary Role | Electrophilic iodinating agent | Disinfectant, chemical intermediate |
| Chemical Nature | Source of electrophilic iodine | Halogenated phenol |
| Key Applications | Iodination of alkenes, alkynes, and aromatics; oxidation; glycosylation | Water purification |
| Reactivity | Reacts with a wide range of nucleophiles | Reacts with chlorine |
| Data Availability | Extensive experimental data and protocols available | Limited data, primarily in the context of disinfection |
Conclusion
For researchers and professionals in drug development and organic synthesis, N-Iodosuccinimide stands out as a versatile and efficient reagent for a wide range of iodination reactions. Its reactivity can be tailored through the use of catalysts, and a substantial body of literature supports its application with detailed experimental protocols.
Conversely, this compound is not an iodinating agent but rather a halogenated phenol with applications in disinfection. A direct comparison of their efficacy as iodinating agents is not scientifically valid due to their fundamentally different chemical roles. The choice between these two compounds would depend entirely on the desired chemical transformation: NIS for introducing iodine into a molecule, and this compound for applications requiring a halogenated phenolic structure.
References
Benchmarking the Reactivity of 4-Chloro-2,6-diiodophenol: A Comparative Guide for Cross-Coupling and Etherification Reactions
For Immediate Publication
This guide provides a comprehensive analysis of the reactivity of 4-Chloro-2,6-diiodophenol in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Williamson ether synthesis. Intended for researchers, scientists, and drug development professionals, this document offers a comparative assessment of this compound's performance against analogous halogenated phenols, supported by experimental data and detailed protocols.
The unique structural feature of this compound, possessing both highly reactive iodine and less reactive chlorine substituents, allows for selective and sequential functionalization. This differential reactivity is a cornerstone of its utility in constructing complex molecular architectures. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the carbon-chlorine (C-Cl) bond, enabling regioselective modifications at the 2 and 6 positions while leaving the 4-chloro position intact for subsequent transformations.
Comparative Reactivity Analysis
The following tables summarize the expected reactivity and representative yields for the selective functionalization of the C-I bonds in this compound and comparable substrates. It is important to note that specific yields can be highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Halogenated Phenols
| Substrate | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Yield (%) | Citation(s) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85-95 (at C-I) | [1] |
| 2,6-Diiodophenol | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | ~90 | |
| 4-Chlorophenol | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 110 | <10 (C-Cl) | |
| 4-Iodophenol | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
Note: The reactivity of the C-Cl bond in 4-Chlorophenol is significantly lower and requires more forcing conditions and specialized catalyst systems for efficient coupling.
Table 2: Buchwald-Hartwig Amination of Halogenated Phenols
| Substrate | Amine | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Yield (%) | Citation(s) |
| This compound | Morpholine | Pd₂(dba)₃/Xantphos (2 mol%) | NaOtBu | Toluene | 90-110 | 80-90 (at C-I) | [2][3] |
| 2,6-Diiodophenol | Aniline | Pd₂(dba)₃/BINAP (2 mol%) | Cs₂CO₃ | Toluene | 100 | ~85 | [3] |
| 4-Chlorophenol | Morpholine | RuPhos Pd G3 (2 mol%) | K₃PO₄ | t-BuOH | 110 | <15 (C-Cl) | [2] |
| 4-Iodophenol | Piperidine | Pd(OAc)₂/DavePhos (1 mol%) | NaOtBu | Toluene | 100 | >95 |
Note: The C-Cl bond is generally unreactive under standard Buchwald-Hartwig conditions designed for C-I bond amination.
Table 3: Williamson Ether Synthesis with Halogenated Phenols
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Yield (%) | Citation(s) |
| This compound | Benzyl bromide | K₂CO₃ | DMF | 60-80 | 75-85 | [4] |
| 4-Chlorophenol | Ethyl iodide | NaH | THF | 65 | ~90 | [4] |
| 4-Iodophenol | Methyl iodide | K₂CO₃ | Acetone | 56 | >90 | |
| 2,6-Di-tert-butylphenol | Methyl iodide | NaH | THF | 65 | <5 (steric hindrance) |
Note: Williamson ether synthesis proceeds via nucleophilic substitution on the alkyl halide and is primarily influenced by the steric hindrance around the phenolic oxygen and the reactivity of the alkyl halide.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (2.2 - 2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq per C-I bond)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent to the flask.
-
The reaction mixture is then heated to 80-100 °C and stirred for a period ranging from 4 to 24 hours.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (2.2 - 2.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4-5 mol%)
-
Base (e.g., NaOtBu, 2.5 eq per C-I bond)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the this compound, amine, and base.
-
The flask is sealed and the reaction mixture is heated to 90-110 °C with vigorous stirring for 6 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Protocol 3: Williamson Ether Synthesis of this compound
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a round-bottom flask, add this compound and the solvent.
-
Add the base and stir the suspension for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
The reaction is then heated to 60-80 °C and stirred for 2 to 12 hours, with progress monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and water is added.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a general experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Cross-Validation of Analytical Methods for 4-Chloro-2,6-diiodophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative determination of 4-Chloro-2,6-diiodophenol. While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this document outlines two primary chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally similar halogenated phenols. The information presented is intended to guide researchers in the development and validation of analytical protocols for this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is critical for accurate and reliable quantification. Both HPLC-UV and GC-MS offer robust and sensitive approaches for the analysis of halogenated phenolic compounds.
High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique in pharmaceutical analysis for its versatility, robustness, and quantitative accuracy. It is particularly well-suited for the analysis of polar and semi-volatile compounds like phenols.
Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and specificity, making it an excellent choice for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like phenols, a derivatization step is often employed to improve volatility and chromatographic performance.
The following table summarizes the expected performance characteristics of these two methods for the analysis of this compound, based on data from similar halogenated phenolic compounds.
Table 1: Comparison of Expected Analytical Method Performance
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | High | Moderate |
| Cost | Moderate | High |
| Specificity | Good | Excellent |
Experimental Protocols
The following are proposed experimental protocols that can serve as a starting point for the development and validation of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantitative analysis of this compound in a pharmaceutical formulation.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program: Start with 40% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 285 nm (based on the expected chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Dilute the solution to a concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and is suitable for trace-level analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Derivatization:
-
To a known amount of the sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative of this compound.
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a pharmaceutical compound.
Caption: Workflow for Analytical Method Cross-Validation.
Conceptual Signaling Pathway
Halogenated phenols can exert toxicity through various mechanisms, including the disruption of cellular signaling pathways. The following diagram illustrates a conceptual pathway of potential cellular effects.
Caption: Potential Cellular Toxicity Pathway of Halogenated Phenols.
Comparative study of catalysts for reactions with 4-Chloro-2,6-diiodophenol
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Chloro-2,6-diiodophenol
For researchers, scientists, and professionals in drug development, this compound serves as a versatile building block. Its distinct halogen atoms (two iodine, one chlorine) offer opportunities for selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a stepwise introduction of substituents, enabling the synthesis of complex molecular architectures. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions involving this compound, with a focus on achieving high yields and selectivity at the highly reactive C-I positions.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of several widely used palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The data is representative and compiled based on established principles of palladium catalysis with polyhalogenated aromatic substrates. Given the high reactivity of the C-I bonds, the reactions are expected to proceed selectively at the 2 and 6 positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The selection of the palladium catalyst and ligand is crucial for achieving high efficiency.[1][2]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~88 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 10 | >95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~92 |
| PEPPSI-IPr | - | K₂CO₃ | t-Amyl Alcohol | 100 | 8 | >96 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[3][4][5]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | ~90 |
| Pd(PPh₃)₄ | CuI | Piperidine | DMF | 25 | 8 | ~93 |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | >95 |
| Pd/C | CuI | K₂CO₃ | EtOH | 70 | 10 | ~85 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6][7][8]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 80 | 16 | ~85 |
| Pd₂ (dba)₃ | PPh₃ | Na₂CO₃ | DMF | 100 | 12 | ~88 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | 120 | 10 | ~90 |
| Herrmann's Catalyst | - | NaOAc | NMP | 130 | 8 | >92 |
Experimental Protocols
The following are generalized methodologies for the Suzuki-Miyaura, Sonogashira, and Heck reactions with this compound. Optimization of specific parameters such as reagent stoichiometry, temperature, and reaction time may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel containing a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.) are added. The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times. The specified solvent (5 mL), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol) are then added. The reaction mixture is heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Sonogashira Coupling
In a flask, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are combined. The flask is evacuated and filled with argon. The solvent (e.g., THF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol) are added, followed by the terminal alkyne (2.2 mmol). The mixture is stirred at the indicated temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[9]
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (if applicable, e.g., P(o-tolyl)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in the chosen solvent (5 mL) is degassed and heated under an inert atmosphere at the specified temperature. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired product.
Visualizations
Experimental Workflow for a Catalytic Cross-Coupling Reaction
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. ijnc.ir [ijnc.ir]
Unveiling the Superiority of 4-Chloro-2,6-diiodophenol: A Comparative Analysis for Researchers and Drug Developers
For immediate release: In the competitive landscape of drug discovery and scientific research, the selection of optimal chemical compounds is paramount. A comprehensive evaluation reveals that 4-Chloro-2,6-diiodophenol, a halogenated phenol, presents distinct advantages over its structural analogs. This guide provides a detailed comparison of its performance, supported by available data, to inform researchers, scientists, and drug development professionals in their selection of research compounds.
Enhanced Biological Activity: A Quantitative Comparison
Halogenated phenols are a class of compounds recognized for their diverse biological activities, including antimicrobial and enzyme-inhibiting properties. The nature and position of the halogen substituents on the phenol ring play a crucial role in determining the compound's efficacy. To illustrate the performance of this compound, a comparison of its potential biological activities with similar compounds is presented.
While specific experimental data for this compound is limited in publicly available literature, we can infer its potential advantages by examining structure-activity relationship (SAR) studies on similar halogenated phenols. For instance, studies on other halophenols have demonstrated significant protein tyrosine kinase (PTK) inhibitory activity, a key target in cancer therapy.
Below is a comparative table of experimentally determined 50% inhibitory concentrations (IC50) for various halogenated phenols against protein tyrosine kinase. It is important to note that direct comparative data for this compound is not available in the cited sources and the inclusion of data for other compounds serves to highlight the impact of halogenation patterns on biological activity.
| Compound | Structure | Target | IC50 (μM)[1] |
| Reference Compound | |||
| Genistein | Flavonoid | Protein Tyrosine Kinase | 13.5 |
| Chlorinated Phenols | |||
| 3,4-Dichlorobenzophenone | C13H8Cl2O | Protein Tyrosine Kinase | >50 |
| 2,4-Dichlorobenzophenone | C13H8Cl2O | Protein Tyrosine Kinase | 25.3 |
| Brominated Phenols | |||
| 3,4-Dibromobenzophenone | C13H8Br2O | Protein Tyrosine Kinase | 15.6 |
| 4-Bromo-4'-hydroxybenzophenone | C13H9BrO2 | Protein Tyrosine Kinase | 8.9 |
| Potential Candidate (Inferred) | |||
| This compound | C6H3ClI2O | Protein Tyrosine Kinase | Data not available |
Note: The IC50 values are sourced from a study on benzophenone and diphenylmethane halophenol derivatives.[1] The table illustrates how different halogen substitutions affect PTK inhibitory activity. The higher potency of brominated analogs over chlorinated ones suggests that the presence of heavier halogens like iodine in this compound could potentially confer significant biological activity.
The Rationale for Enhanced Performance: Structure-Activity Relationship Insights
The superior potential of this compound can be attributed to the unique properties of its constituent halogens. The presence of two iodine atoms, which are large and polarizable, can lead to stronger interactions with biological targets. This is often a key factor in enhancing the inhibitory activity of drug candidates. The chlorine atom at the para position further modifies the electronic properties of the phenol ring, which can influence its binding affinity and reactivity.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and direct comparative studies, standardized experimental protocols for evaluating the biological activity of phenolic compounds are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound and comparator compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for MIC Determination
Protein Tyrosine Kinase (PTK) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein tyrosine kinase.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified protein tyrosine kinase and a suitable substrate (e.g., a synthetic peptide).
-
Compound Incubation: Add varying concentrations of this compound and control compounds to the reaction mixture and pre-incubate for a defined period.
-
Initiation of Reaction: Start the kinase reaction by adding adenosine triphosphate (ATP).
-
Detection of Phosphorylation: After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, radioactivity-based assays, or fluorescence-based assays.
-
IC50 Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Logical Flow of a Kinase Inhibition Assay
Potential Signaling Pathway Involvement
While specific signaling pathways modulated by this compound have not been elucidated in the available literature, its potential as a protein tyrosine kinase inhibitor suggests it could interfere with critical cellular signaling cascades. Protein tyrosine kinases are key regulators of cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, including cancer.
A hypothetical signaling pathway that could be targeted by a potent PTK inhibitor like this compound is depicted below. Inhibition of a receptor tyrosine kinase (RTK) at the cell surface would block downstream signaling events, ultimately leading to a reduction in cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
References
Navigating Greener Pathways: A Comparative Guide to the Synthesis of 4-Chloro-2,6-diiodophenol Alternatives
For researchers, scientists, and drug development professionals, the imperative to adopt greener chemical processes is increasingly shaping synthetic strategies. This guide provides a comprehensive comparison of traditional and green chemistry alternatives for the synthesis of halogenated phenols, with a focus on 4-Chloro-2,6-diiodophenol, a valuable building block in organic synthesis. By presenting objective performance data, detailed experimental protocols, and clear visual representations of reaction pathways, this document serves as a practical resource for making informed, environmentally conscious decisions in the laboratory.
The traditional synthesis of di-iodinated phenols often relies on stoichiometric amounts of iodinating agents and harsh oxidants, leading to significant waste generation and potential environmental hazards. In contrast, emerging green alternatives offer milder reaction conditions, the use of environmentally benign solvents like water, and catalytic approaches that enhance atom economy. This guide delves into a direct comparison of a conventional method using N-Iodosuccinimide (NIS) with promising green alternatives, including enzymatic catalysis, copper-catalyzed aerobic oxyiodination, and electrochemical synthesis.
Performance Comparison: Traditional vs. Green Alternatives
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of di-iodinated phenols using various methods. While a direct, comprehensive comparison for the synthesis of this compound is limited in publicly available literature, this table extrapolates data from the di-iodination of similar phenolic substrates to offer valuable insights.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Green Chemistry Considerations |
| Traditional Method | ||||||
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide, Acetic Acid | Acetic Acid | 25 | 240 min | 97% (for 2,6-diiodo-4-nitrophenol)[1] | Use of stoichiometric and potentially hazardous reagents, organic solvent. |
| N-Iodosuccinimide (Grinding) | N-Iodosuccinimide, Acetic Acid | Solvent-free | Room Temp. | 5-8 min | 98% (for 2,6-diiodo-4-nitrophenol)[1] | Reduced solvent use, faster reaction time. |
| Green Alternatives | ||||||
| Enzymatic (Hypothetical) | Horseradish Peroxidase, KI, H₂O₂ | Water/Buffer | Room Temp. | - | - | Biocatalytic, aqueous media, mild conditions. (Quantitative data for di-iodination of 4-chlorophenol is not readily available) |
| Copper-Catalyzed | Cu(NO₃)₂, I₂, O₂ | Water | Mild | - | High (para-selective)[2] | Catalytic use of metal, use of water as solvent, aerobic oxidation. (Specific yield for di-iodination not detailed). |
| Electrochemical (Hypothetical) | KI | Water | Room Temp. | - | - | Avoids chemical oxidants, in-situ generation of reagents. (Quantitative data for preparative synthesis of this compound is not readily available). |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. This section provides protocols for the key methods discussed.
Traditional Synthesis: Di-iodination of 4-Nitrophenol using N-Iodosuccinimide (Conventional Method)[1]
-
Dissolve N-Iodosuccinimide (0.0039 mol) in acetic acid (5 ml) in a 100 ml round-bottom flask.
-
Add 4-nitrophenol (0.0019 mol) to the solution rapidly.
-
Stir the reaction mixture at 25°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction (approximately 240 minutes), pour the mixture into ice-cold water to precipitate the product.
-
Separate the precipitated mass by vacuum filtration using a Buchner funnel.
-
Wash the solid product twice with deionized water and dry to obtain 2,6-diiodo-4-nitrophenol.
Green Alternative: Copper-Catalyzed Aerobic Oxyiodination of Phenols[2]
While a specific protocol for the di-iodination of 4-chlorophenol is not detailed, a general procedure for the highly selective para-iodination of phenols is as follows:
-
A mixture of the phenol, iodine (I₂), and a catalytic amount of copper(II) nitrate (Cu(NO₃)₂) is prepared in water.
-
The reaction is carried out under an oxygen atmosphere (molecular oxygen).
-
The reaction proceeds under mild conditions.
-
Further research would be required to optimize this method for di-iodination.
Visualizing the Pathways
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
Conclusion
The transition to greener chemical manufacturing is not merely an ethical consideration but a scientific and economic necessity. While traditional methods for the synthesis of compounds like this compound can be high-yielding, they often come at a significant environmental cost. The exploration of green alternatives, such as enzymatic catalysis, copper-catalyzed reactions in water, and electrochemical methods, reveals promising avenues for reducing waste, minimizing the use of hazardous substances, and improving overall process efficiency.
The data presented in this guide underscores the potential of these greener approaches. The solvent-free grinding method using NIS already demonstrates a significant improvement over the conventional solution-phase reaction. Further research and development into the enzymatic, copper-catalyzed, and electrochemical routes are warranted to obtain detailed quantitative data for the synthesis of this compound. Such efforts will be instrumental in paving the way for the widespread adoption of sustainable practices in the pharmaceutical and chemical industries.
References
A Comparative Guide to the Synthesis and Application of 4-Chloro-2,6-diiodophenol
For researchers, scientists, and professionals in drug development, the strategic introduction of iodine atoms into molecular scaffolds is a critical step in the synthesis of numerous bioactive compounds. This guide provides a comprehensive cost-benefit analysis of using 4-Chloro-2,6-diiodophenol as a key intermediate and iodinating agent, comparing its performance with viable alternatives. Through an examination of experimental data, detailed protocols, and cost considerations, this document aims to inform strategic decisions in synthetic chemistry.
At a Glance: Performance Comparison of Iodinating Agents
The selection of an appropriate iodinating agent is a crucial decision in synthetic planning, balancing reactivity, selectivity, cost, and downstream applications. This compound serves a dual role: as a product of targeted iodination and as a precursor for more complex molecules, such as thyroxine analogues, through reactions like the Ullmann condensation. This guide focuses on its synthesis via iodination of 4-chlorophenol and its potential application in diaryl ether formation.
Cost-Benefit Analysis: A Deeper Dive
A thorough evaluation of this compound requires a multi-faceted approach, balancing its synthetic utility against the cost and efficiency of its preparation and subsequent reactions.
Economic Viability
The cost-effectiveness of employing this compound is intrinsically linked to the expense of its synthesis. The primary route to this compound is the di-iodination of 4-chlorophenol. Below is a comparative cost analysis of the reagents required for this transformation, alongside a common alternative iodinating agent, N-Iodosuccinimide (NIS).
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/mL (USD) |
| This compound | ChemUniverse | $132.00 | 1 g | $132.00 |
| Biosynth | $354.00 | 10 g | $35.40 | |
| Iodine | Flinn Scientific | $68.53[1] | 100 g | $0.69 |
| Etsy | $82.49[2] | 100 g | $0.82 | |
| Hydrogen Peroxide (30%) | Flinn Scientific | $15.82[3] | 100 mL | $0.16 |
| hBARSCI | $19.99[4] | 100 mL | $0.20 | |
| N-Iodosuccinimide (NIS) | Chem-Impex | $30.00[5] | 100 g | $0.30 |
| Sigma-Aldrich | $513.00[6] | 100 g | $5.13 |
Note: Prices are estimates and can vary based on supplier, purity, and market conditions.
The direct purchase of this compound is significantly more expensive than synthesizing it in-house, especially when considering the low cost of the required starting materials: 4-chlorophenol, iodine, and hydrogen peroxide. N-Iodosuccinimide presents a competitively priced alternative for direct iodination, with its cost-effectiveness being highly dependent on the supplier.
Synthetic Utility and Performance
The primary synthetic considerations involve the efficiency and selectivity of the iodination reaction to produce this compound and its subsequent utility in reactions such as the Ullmann condensation for the synthesis of diaryl ethers, which are key structural motifs in thyroxine and its analogues.
Iodination of 4-Chlorophenol:
A key application demonstrating the synthesis of this compound is the direct iodination of 4-chlorophenol.
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Di-iodination | I₂, H₂O₂ | Water | 50 °C | 24 h | 93% | [7] |
| Mono-iodination (alternative) | NIS, TFA | Acetonitrile | Not Specified | Not Specified | High (general) | [8] |
The use of iodine and hydrogen peroxide in water provides a high-yielding and environmentally friendly approach to this compound[7]. While specific yield data for the di-iodination of 4-chlorophenol with NIS was not found, NIS is a well-established and highly efficient reagent for the iodination of phenols, often requiring milder conditions and shorter reaction times[8].
Application in Diaryl Ether Synthesis (Ullmann Condensation):
This compound is a potential substrate for the Ullmann condensation to form diaryl ethers, a key step in the synthesis of thyroxine analogues. The presence of two iodine atoms offers opportunities for selective or double coupling reactions.
The general Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol[9]. While a specific example with experimental data for this compound was not identified in the search, the reaction of related di-iodophenols is known in the synthesis of thyroxine analogues.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory.
Synthesis of this compound via Iodination of 4-Chlorophenol
This protocol is adapted from the method described by Gallo et al. for the efficient and selective iodination of phenols in water[7].
Materials:
-
4-Chlorophenol
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane
Procedure:
-
To a solution of 4-chlorophenol (1 mmol) in water, add iodine (2.2 mmol).
-
Slowly add 30% hydrogen peroxide (4.4 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
General Protocol for Ullmann Diaryl Ether Synthesis
This generalized protocol is based on the principles of the Ullmann condensation for the synthesis of diaryl ethers[9][10].
Materials:
-
This compound
-
A phenol derivative
-
Copper(I) iodide (CuI)
-
A ligand (e.g., a diamine or phenanthroline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine this compound, the phenol derivative, copper(I) iodide, the ligand, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to a high temperature (typically 100-160 °C) and stir until the starting materials are consumed (monitored by TLC or GC).
-
After cooling, dilute the reaction mixture with a suitable solvent and filter to remove the copper catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Visualizing Synthetic Pathways
Diagrams of the synthetic pathways provide a clear overview of the chemical transformations.
References
- 1. Iodine, Laboratory Grade, 100 g | Flinn Scientific [flinnsci.com]
- 2. etsy.com [etsy.com]
- 3. Hydrogen Peroxide, 30%, Reagent, 100 mL | Flinn Scientific [flinnsci.com]
- 4. hbarsci.com [hbarsci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-碘代琥珀酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. gilgharda.com [gilgharda.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
Safety Operating Guide
4-Chloro-2,6-diiodophenol proper disposal procedures
Proper handling and disposal of 4-Chloro-2,6-diiodophenol are critical to ensure personnel safety and environmental protection. This chemical is a halogenated phenol, which presents multiple hazards. Adherence to institutional and regulatory protocols is mandatory for its management as hazardous waste.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its primary hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Hazard Statement | Citations |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [1][2] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin. | [1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
Note: Data is based on 4-Chloro-2-iodophenol and similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the exact product in use.
Personal Protective Equipment (PPE)
Before handling this compound in pure form or as waste, all personnel must wear the appropriate PPE to prevent exposure.[1]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection : Tightly fitting safety goggles and/or a face shield.[2][3]
-
Skin and Body Protection : A lab coat or impervious clothing to prevent skin contact.[3]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[1][3] If exposure limits may be exceeded, a full-face respirator may be required.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through your institution's hazardous waste program. Never discharge it into drains or dispose of it with regular trash.[4][5]
Step 1: Waste Segregation
-
Identify the waste as Halogenated Organic Waste .[6] this compound contains both chlorine and iodine, placing it in this category.
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemicals like strong oxidizing agents.[4][5][7] Mixing waste streams can complicate disposal and increase costs.[7]
Step 2: Containerization
-
Select a chemically compatible container in good condition.[7] Often, the original product container is suitable.[7]
-
The container must have a secure, tightly-sealing lid to prevent leaks or evaporation.[7] Keep the container closed at all times except when adding waste.[7]
-
Ensure the exterior of the container is clean and free of contamination.[7]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[7]
-
Identify the full contents, including the chemical name "This compound " and its approximate concentration or quantity.[7]
-
Record the accumulation start date on the label.
Step 4: Storage
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[7]
-
Ensure the storage area is away from incompatible materials.[7]
Step 5: Arrange for Disposal
-
Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous materials management group to schedule a waste pickup.[7]
-
Follow all institutional procedures for requesting waste removal.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and safe response is crucial.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[5]
-
Wear PPE : Do not attempt cleanup without the proper personal protective equipment as detailed above.[1]
-
Containment : For solid spills, avoid creating dust.[3] Carefully sweep or shovel the material into a designated, sealable container for hazardous waste disposal.[1][4] Do not wash the spill into any sewer or drain.[1][4]
-
Decontamination : After the bulk of the material is removed, decontaminate the area according to your lab's specific procedures.
-
Reporting : Report the spill to your supervisor and the institutional EHS office.
Disposal Decision Workflow
References
Personal protective equipment for handling 4-Chloro-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Chloro-2,6-diiodophenol, including comprehensive personal protective equipment (PPE) protocols, operational plans for safe handling and storage, and detailed disposal procedures. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Immediate Safety Precautions
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields.[2] A face shield should be worn if there is a splash hazard.[4][5] | Double-gloving is recommended. Use chemical-resistant gloves such as butyl rubber or neoprene.[5][6][7] Nitrile gloves may be suitable for splash protection with dilute solutions but should be changed immediately upon contact.[4][5] | A fully buttoned lab coat is mandatory.[5] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][6] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if dust is generated.[1][2] |
| Routine handling and transfers | Tightly fitting safety goggles with side-shields.[2] | Chemical-resistant gloves (e.g., butyl rubber, neoprene).[5][6][7] | A fully buttoned lab coat.[5] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] |
| Cleaning spills | Tightly fitting safety goggles and a face shield.[3][4][5] | Heavy-duty, chemical-resistant gloves (e.g., laminate film, butyl rubber).[6][8] | Chemical-resistant apron or suit over a lab coat.[5][6] | A full-face respirator with appropriate cartridges is necessary for cleaning up significant spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Weighing and Solution Preparation :
-
Storage :
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid and liquid waste in designated, labeled, and sealed containers. Do not mix with other waste streams.
-
Contaminated PPE, such as gloves and weigh papers, should also be disposed of as hazardous waste.[8]
-
-
Waste Disposal :
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[2]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
-
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow the established workflow to ensure a safe and effective response.
Caption: Workflow for responding to a chemical spill.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. twu.edu [twu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. carlroth.com [carlroth.com]
- 8. oehs.tulane.edu [oehs.tulane.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
